molecular formula C9H13N3O4 B1423586 N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine CAS No. 1003947-06-5

N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine

Cat. No.: B1423586
CAS No.: 1003947-06-5
M. Wt: 227.22 g/mol
InChI Key: OALZZCLISYXUMT-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine (CAS 1003947-06-5) is a nitropyridine derivative with a molecular formula of C9H13N3O4 and a molecular weight of 227.22 g/mol . This compound is primarily utilized in the field of organic synthesis as a versatile building block intermediate . Its structure, featuring both nitro and amine functional groups, makes it a valuable precursor for the development of more complex molecules, particularly in the synthesis of heterocyclic compounds . Researchers employ it in the construction of pharmacologically active molecules and potential drug candidates, contributing to advancements in medicinal chemistry . The compound is also of interest in the study of nitroaromatic compounds, which have applications in the development of energetic materials and dyes . Predicted physical properties include a boiling point of 854.5±75.0 °C and a density of 1.67±0.1 g/cm3 . For laboratory safety, this compound should be handled with appropriate personal protective equipment, including gloves and protective clothing, and it is recommended to be stored at room temperature under an inert atmosphere . This product is intended for research purposes and is strictly for laboratory use only.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-15-8(16-2)6-11-9-7(12(13)14)4-3-5-10-9/h3-5,8H,6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALZZCLISYXUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=C(C=CC=N1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679482
Record name N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003947-06-5
Record name N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine: Synthesis, Properties, and Applications as an Imidazo[1,2-a]pyridine Precursor

Introduction: A Strategic Intermediate in Medicinal Chemistry

This compound is a specialized organic compound that serves as a high-value intermediate in the synthesis of complex heterocyclic structures. While not an end-product itself, its true significance lies in its molecular architecture, which is purposefully designed for the efficient construction of the imidazo[1,2-a]pyridine scaffold. This fused bicyclic system is recognized as a "privileged scaffold" in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and analgesic properties[1][2].

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, chemical properties, and strategic applications of this compound. We will explore the causality behind its synthetic design and demonstrate its utility as a precursor to medicinally relevant chemical libraries.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, handling, and documentation in a research and development setting.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1003947-06-5[3]
Molecular Formula C₉H₁₃N₃O₄[3]
Molecular Weight 227.21 g/mol [3]
Appearance Not Available (Typically a solid at room temp.)[3]
Storage 2-8°C, Refrigerator[3]

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the electronic properties of the pyridine ring system.

Synthetic Strategy: The Rationale

The choice of an SₙAr reaction is a classic example of activating a heterocyclic ring for nucleophilic attack. The pyridine ring is inherently electron-deficient, but the presence of a strongly electron-withdrawing nitro (-NO₂) group at the 3-position significantly enhances this effect. This group powerfully withdraws electron density from the ring through both inductive and resonance effects, creating a pronounced partial positive charge (δ+) at the C2 and C6 positions. This activation makes the displacement of a suitable leaving group, such as a halide, at the C2 position by a nucleophile highly favorable[4]. Aminoacetaldehyde dimethyl acetal serves as the nitrogen nucleophile, providing the side chain required for subsequent cyclization.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of the title compound.

Reaction: 2-Chloro-3-nitropyridine + Aminoacetaldehyde dimethyl acetal → this compound

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Aminoacetaldehyde dimethyl acetal (1.2 eq)[5]

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Isopropanol

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-nitropyridine and the chosen anhydrous solvent (e.g., DMF).

  • Add the base (DIPEA or K₂CO₃) to the solution and stir.

  • Add aminoacetaldehyde dimethyl acetal dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_conditions Conditions R1 2-Chloro-3-nitropyridine P1 This compound (Crude Product) R1->P1 R2 Aminoacetaldehyde dimethyl acetal R2->P1 C1 Solvent (DMF) Base (DIPEA) Heat (80-100 °C) C1->P1 P2 Purification (Column Chromatography) P1->P2 Final Pure Product P2->Final

Caption: SₙAr synthesis of the target compound.

Spectroscopic Characterization (Anticipated Data)

Structural confirmation is paramount. The following table outlines the expected spectroscopic signatures for this compound, which serve as a benchmark for analytical validation.

TechniqueExpected Characteristics
¹H NMR - Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), exhibiting characteristic doublet of doublets (dd) or doublet (d) coupling patterns. - NH Proton: A broad singlet, typically downfield, which is exchangeable with D₂O[6]. - Side Chain CH: A triplet (δ ~4.5-5.0 ppm) coupled to the adjacent CH₂ group. - Side Chain CH₂: A doublet (δ ~3.5-4.0 ppm) coupled to the CH and split further by the NH proton. - Methoxy Protons (OCH₃): A sharp singlet (δ ~3.3-3.5 ppm) integrating to 6 protons.
¹³C NMR - Pyridine Carbons: Five signals in the aromatic region (δ ~110-160 ppm). - Acetal Carbon (CH): A signal around δ ~100-105 ppm. - Side Chain CH₂: A signal around δ ~45-55 ppm. - Methoxy Carbons (OCH₃): A signal around δ ~50-55 ppm.
Mass Spec. - (ESI+) : Expected [M+H]⁺ peak at m/z 228.09.
IR (cm⁻¹) - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. - C-H Stretches: Aliphatic and aromatic signals around 2850-3100 cm⁻¹. - NO₂ Stretches: Two strong, characteristic bands at ~1520-1550 cm⁻¹ (asymmetric) and ~1340-1360 cm⁻¹ (symmetric). - C=C/C=N Stretches: Signals in the 1400-1600 cm⁻¹ region.

Reactivity and Synthetic Utility

The primary value of this compound is its role as a precursor for intramolecular cyclization.

Intramolecular Cyclization to 8-nitroimidazo[1,2-a]pyridine

This transformation is the key application of the title compound. Under acidic conditions, the dimethoxy acetal is deprotected to reveal a highly reactive aldehyde. This aldehyde then undergoes a spontaneous intramolecular condensation with the adjacent secondary amine on the pyridine ring, followed by dehydration, to form the fused, aromatic 8-nitroimidazo[1,2-a]pyridine ring system. This reaction is a variation of the well-established Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis[1][7].

Protocol for Cyclization:

  • Dissolve this compound in a suitable acidic medium (e.g., polyphosphoric acid (PPA), concentrated sulfuric acid, or refluxing in ethanolic HCl).

  • Heat the mixture (typically 80-120 °C) until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution).

  • The product often precipitates and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • The crude product can be purified by recrystallization or column chromatography.

Cyclization Mechanism Diagram

G Start N-(2,2-Dimethoxyethyl) -3-nitropyridin-2-amine Step1 Protonation & Loss of Methanol (Acid-Catalyzed) Start->Step1 H⁺ Intermediate1 Intermediate Aldehyde Step1->Intermediate1 Step2 Intramolecular Nucleophilic Attack Intermediate1->Step2 Intermediate2 Cyclized Hemiaminal Step2->Intermediate2 Step3 Dehydration & Aromatization Intermediate2->Step3 -H₂O Final 8-Nitroimidazo[1,2-a]pyridine Step3->Final

Caption: Acid-catalyzed cyclization pathway.

Further Functionalization: Reduction of the Nitro Group

A significant advantage of this synthetic route is the presence of the nitro group on the final imidazo[1,2-a]pyridine product. This group can be readily reduced to a primary amine (8-aminoimidazo[1,2-a]pyridine) using standard conditions such as catalytic hydrogenation (H₂ over Pd/C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl). This resulting amino group serves as a versatile synthetic handle for further derivatization, allowing for the creation of amide libraries, sulfonamides, or other analogues for structure-activity relationship (SAR) studies.

Applications in Drug Discovery

The true utility of this compound is its ability to unlock access to libraries of substituted imidazo[1,2-a]pyridines. These scaffolds are prevalent in many clinically evaluated and marketed drugs. By modifying the starting materials or derivatizing the final product, researchers can rapidly generate a diverse set of novel compounds for biological screening against various therapeutic targets. The nitropyridine moiety, in particular, is a key building block for molecules with potential antitumor, antiviral, and anti-neurodegenerative activities[8][9].

Safety and Handling

While specific GHS data for this compound is not published, its structure suggests necessary precautions based on related aminonitropyridine compounds[10][11].

  • Hazard Class: Assumed to be an irritant and potentially harmful if swallowed. Aminonitroaromatic compounds should be handled as potentially toxic.

  • GHS Pictograms (Anticipated):

  • Hazard Statements (Anticipated):

    • H302: Harmful if swallowed[10].

    • H315: Causes skin irritation[11].

    • H319: Causes serious eye irritation[11].

    • H335: May cause respiratory irritation[11].

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place as recommended[3].

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that provides an efficient and reliable pathway to the medicinally significant 8-nitroimidazo[1,2-a]pyridine core. Its synthesis is straightforward, leveraging fundamental principles of aromatic chemistry. Its true power is realized in its subsequent acid-catalyzed cyclization and the potential for further functionalization of the resulting nitro group. For drug discovery programs focused on kinase inhibitors, antivirals, or other therapeutic areas where the imidazo[1,2-a]pyridine scaffold is prominent, this intermediate represents a critical tool for the rapid generation of novel chemical entities.

References

  • Bastrakov, M., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Stack Exchange. [Link]

  • Pharmaffiliates. This compound. Pharmaffiliates. [Link]

  • PubChem. 2-Nitropyridin-3-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Nitropyridin-2-ylamine. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
  • Royal Society of Chemistry. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal... ResearchGate. [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine.
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. American Chemical Society. [Link]

  • ResearchGate. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • PubMed Central. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Institutes of Health. [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • PubMed Central. (2010). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. National Institutes of Health. [Link]

  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

Sources

An In-depth Technical Guide to N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine (CAS 1003947-06-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Intermediate in Medicinal Chemistry

N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine is a pivotal, yet often overlooked, intermediate in the synthesis of a class of compounds of significant interest in drug discovery: the imidazo[1,2-a]pyridines.[1][2][3][4] This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of this molecule, moving beyond a simple recitation of facts to an in-depth exploration of its synthesis, properties, and critical role in the construction of complex heterocyclic systems. As a senior application scientist, the emphasis here is not just on the "what" but the "why"—the underlying chemical principles that govern its reactivity and utility.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's physical properties and safe handling requirements is the foundation of any successful research endeavor.

Key Physicochemical Data
PropertyValueSource
CAS Number 1003947-06-5[5]
Molecular Formula C₉H₁₃N₃O₄[5]
Molecular Weight 227.21 g/mol [5]
Appearance Not explicitly stated, likely a solid-
Melting Point 191 - 193 °C (for a related compound, 3-Amino-2-nitropyridine)[1]
Solubility Insoluble in water (for a related compound)[1]
Storage 2-8°C Refrigerator[5]
Predicted Spectroscopic Data
  • ¹H NMR (predicted): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the N-H proton, the methoxy groups, and the ethyl bridge. The pyridine protons will be influenced by the electron-withdrawing nitro group and the amino substituent.

  • ¹³C NMR (predicted): The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring, with the carbon bearing the nitro group being significantly deshielded. The carbons of the dimethoxyethyl group will also be readily identifiable.

  • IR Spectroscopy (predicted): Key infrared absorptions are anticipated for the N-H stretching of the secondary amine, the asymmetric and symmetric stretches of the nitro group (typically around 1550-1500 cm⁻¹ and 1365-1325 cm⁻¹), and C-O stretching of the methoxy groups.

  • Mass Spectrometry (predicted): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 227.21. Fragmentation patterns would likely involve the loss of methoxy groups or cleavage of the ethyl side chain.

Safety and Handling

Although a specific safety data sheet for this compound is not publicly available, the hazards can be inferred from related nitropyridine compounds.[1][6]

  • General Precautions: Handle in a well-ventilated area, preferably a fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[6] If inhaled, move to fresh air.[6] If ingested, rinse mouth and seek medical advice.[6]

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which is further activated by the presence of the nitro group.

The Underlying Chemistry: Nucleophilic Aromatic Substitution

The SₙAr mechanism is a cornerstone of heterocyclic chemistry. In this case, the electron-withdrawing nitro group at the 3-position strongly activates the 2-position of the pyridine ring towards nucleophilic attack. The chlorine atom at the 2-position serves as a good leaving group. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the final product. The inductive effect of the nitro group makes the C-2 position particularly electron-deficient and thus susceptible to nucleophilic attack.[7]

Proposed Experimental Protocol

This protocol is based on established procedures for similar SₙAr reactions involving 2-chloro-3-nitropyridine.[8]

Reaction:

Materials:

  • 2-chloro-3-nitropyridine

  • 2,2-dimethoxyethanamine

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent, add 2,2-dimethoxyethanamine (1.1-1.2 eq) and the base (1.5-2.0 eq).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

The Critical Role in Imidazo[1,2-a]pyridine Synthesis

The primary utility of this compound lies in its function as a precursor to the imidazo[1,2-a]pyridine scaffold.[1][2] This bicyclic heteroaromatic system is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3][4]

The Cyclization Pathway: A Two-Step Transformation

The conversion of this compound to an imidazo[1,2-a]pyridine involves a two-step sequence:

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group. This is a crucial step as it introduces the second nitrogen atom required for the formation of the imidazole ring.

  • Acid-Catalyzed Cyclization and Aromatization: The newly formed amino group, in the presence of an acid catalyst, attacks the acetal carbon of the dimethoxyethyl side chain. Subsequent elimination of two molecules of methanol and aromatization leads to the formation of the stable imidazo[1,2-a]pyridine ring system.

Proposed Experimental Protocol for Cyclization

This protocol outlines a general procedure for the reductive cyclization.

Reaction:

(Note: The final product will be a substituted imidazo[1,2-a]pyridine, the exact structure of which depends on the subsequent reaction steps not detailed here.)

Materials:

  • This compound

  • A reducing agent (e.g., Iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation with Pd/C)

  • A suitable solvent (e.g., Ethanol, Methanol, or Acetic Acid)

  • An acid catalyst (if not already present in the reduction step, e.g., hydrochloric acid)

Procedure:

  • Reduction: Dissolve this compound in the chosen solvent. Add the reducing agent. For example, if using iron powder, add it to a solution of the starting material in acetic acid and heat the mixture.

  • Monitor the reduction by TLC until the starting material is consumed.

  • Cyclization: If the reduction was performed under neutral or basic conditions, add an acid catalyst to the reaction mixture.

  • Heat the reaction mixture to facilitate the cyclization and aromatization.

  • After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizing the Chemical Transformations

Synthesis of this compound

Synthesis of this compound 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Product This compound 2-chloro-3-nitropyridine->Product SₙAr 2,2-dimethoxyethanamine 2,2-dimethoxyethanamine 2,2-dimethoxyethanamine->Product

Caption: Synthetic pathway to the target compound.

Cyclization to Imidazo[1,2-a]pyridine

Cyclization to Imidazo[1,2-a]pyridine Start This compound Intermediate N¹-(2,2-dimethoxyethyl)pyridine-2,3-diamine Start->Intermediate Reduction (e.g., Fe/AcOH) Final_Product Substituted Imidazo[1,2-a]pyridine Intermediate->Final_Product Acid-catalyzed cyclization

Caption: Reductive cyclization to the imidazo[1,2-a]pyridine core.

Conclusion and Future Outlook

This compound is a valuable and versatile intermediate. While it may not be the final active pharmaceutical ingredient, its role in the efficient construction of the medicinally important imidazo[1,2-a]pyridine scaffold cannot be overstated. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher working in this area. Future work could focus on optimizing the synthesis and cyclization protocols, as well as exploring its use in the creation of novel and diverse libraries of imidazo[1,2-a]pyridine derivatives for high-throughput screening in drug discovery programs.

References

  • - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.

  • - PMC - NIH.

  • - Pharmaffiliates.

  • - PubChem.

  • - Process for producing 2,3-diamino-6-methoxypyridine.

  • - ResearchGate.

  • - Organic Chemistry Portal.

  • - Thermo Fisher Scientific.

  • - PMC - NIH.

  • - Royal Society of Chemistry.

  • - 2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF.

  • - Preparation method of 2-chloro-3-aminopyridine.

  • - ResearchGate.

  • - BLD Pharm.

  • - Chemistry Stack Exchange.

  • - The Royal Society of Chemistry.

  • - Common Organic Chemistry.

  • - United States Patent.

  • - Chemexciting.

  • - Veeprho.

  • - PubChem.

  • - The Royal Society of Chemistry.

  • - ChemicalBook.

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An In-depth Technical Guide to N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine, a key heterocyclic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural attributes, a robust synthesis protocol, analytical characterization, and its potential applications in the synthesis of complex bioactive molecules.

Introduction: The Strategic Importance of Nitropyridine Scaffolds

Pyridine-based ring systems are a cornerstone in medicinal and agricultural chemistry, with a significant percentage of FDA-approved drugs containing this privileged structural motif.[1] Among the vast landscape of pyridine derivatives, nitropyridines stand out as exceptionally versatile precursors. The presence of the nitro group significantly influences the electronic properties of the pyridine ring, facilitating a range of chemical transformations. Specifically, the strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, making nitropyridines valuable building blocks for the synthesis of more complex heterocyclic systems.[1]

This compound, with its characteristic 3-nitropyridin-2-amine core and a protected aldehyde functionality in the side chain, is a strategically designed intermediate. This structure allows for sequential chemical modifications, making it a valuable tool in the divergent synthesis of compound libraries for drug discovery and other applications.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 1003947-06-5[2]
Molecular Formula C₉H₁₃N₃O₄[2]
Molecular Weight 227.21 g/mol [2]
Appearance Expected to be a yellow to brown crystalline powderInferred from related compounds[3]
Storage 2-8°C, Refrigerator[2]

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the high reactivity of 2-chloro-3-nitropyridine with primary amines. The electron-withdrawing nitro group at the 3-position makes the C-2 position highly electrophilic and susceptible to nucleophilic attack.[4]

Synthesis Workflow

Synthesis_Workflow Reactants 2-Chloro-3-nitropyridine + Aminoacetaldehyde dimethyl acetal Reaction Nucleophilic Aromatic Substitution (SₙAr) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Analysis (NMR, MS, IR) Product->Characterization

Caption: Overall workflow for the synthesis and characterization.

Step-by-Step Experimental Procedure

Materials:

  • 2-Chloro-3-nitropyridine

  • Aminoacetaldehyde dimethyl acetal

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridine (1.0 eq).

  • Solvent and Base: Dissolve the starting material in anhydrous DMF. Add a suitable base, such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq). The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Nucleophile Addition: To the stirred solution, add aminoacetaldehyde dimethyl acetal (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, a triplet for the CH of the acetal, a doublet for the CH₂ adjacent to the amine, and singlets for the two methoxy groups. The coupling patterns and chemical shifts will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR will display distinct signals for each of the nine carbon atoms in the molecule, including the characteristic downfield shifts for the aromatic carbons attached to the nitro and amino groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 227.21.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amine, asymmetric and symmetric stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-O stretching of the acetal.

Potential Applications and Future Directions

This compound is a valuable intermediate with significant potential in medicinal chemistry and organic synthesis.

  • Synthesis of Imidazo[4,5-b]pyridines: The 2-amino-3-nitropyridine moiety is a common precursor for the synthesis of imidazo[4,5-b]pyridines, a class of compounds with a wide range of biological activities, including kinase inhibition.[1] The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon.

  • Deprotection and Further Functionalization: The dimethoxyacetal group serves as a protected aldehyde. Under acidic conditions, it can be readily hydrolyzed to reveal the aldehyde functionality, which can then be used in various subsequent reactions such as reductive amination, Wittig reactions, or condensation reactions to build more complex molecular architectures.

Potential_Applications Start This compound Path1 Nitro Reduction Start->Path1 Path2 Acetal Hydrolysis Start->Path2 Product1 2,3-Diaminopyridine Derivative Path1->Product1 Cyclization Cyclization Product1->Cyclization Final1 Imidazo[4,5-b]pyridines (e.g., Kinase Inhibitors) Cyclization->Final1 Product2 Aldehyde Derivative Path2->Product2 FurtherRxn Further Reactions (Reductive Amination, etc.) Product2->FurtherRxn Final2 Complex Bioactive Molecules FurtherRxn->Final2

Caption: Synthetic utility and potential applications of the title compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Based on the safety data for the related compound 3-nitropyridin-2-ylamine, it is advisable to treat this compound as a potential irritant.[5]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.[6]

Conclusion

This compound is a strategically important synthetic intermediate. Its facile preparation via nucleophilic aromatic substitution, coupled with the orthogonal reactivity of its functional groups, makes it a valuable building block for the synthesis of diverse heterocyclic compounds, particularly those of medicinal interest. This guide provides the essential technical information for its synthesis, characterization, and informed use in research and development.

References

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

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  • PubChem. 3-Nitropyridin-2-ylamine. [Link]

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Spectroscopic Characterization of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis to aid in the identification and characterization of this molecule.

Introduction to this compound

This compound is a substituted nitropyridine derivative. The presence of a 2-amino-3-nitropyridine scaffold is significant in medicinal chemistry, as this core is found in a variety of compounds with diverse biological activities.[1][2] The dimethoxyethyl substituent introduces an acetal functional group, which can act as a protected aldehyde and may be valuable in further synthetic transformations. The structural features of this molecule, including the aromatic ring, the nitro group, the secondary amine, and the acetal, give rise to a unique spectroscopic fingerprint.

Chemical Structure and Properties:

  • Chemical Name: this compound

  • CAS Number: 1003947-06-5[3]

  • Molecular Formula: C₉H₁₃N₃O₄[4]

  • Molecular Weight: 227.22 g/mol [5]

The following sections will provide a detailed analysis of the expected spectroscopic data for this compound, based on established principles of NMR, IR, and MS, and by drawing parallels with structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the protons on the pyridine ring and the dimethoxyethyl side chain. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino group on the pyridine ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3 - 8.5dd1HH-6
~8.1 - 8.3dd1HH-4
~6.6 - 6.8t1HH-5
~4.6 - 4.8t1HCH (acetal)
~3.6 - 3.8d2HCH₂
~3.4s6HOCH₃
~7.5 - 8.0br s1HNH

Interpretation:

  • The protons on the pyridine ring (H-4, H-5, and H-6) will appear in the aromatic region, with their chemical shifts influenced by the substituents. The H-6 proton is expected to be the most downfield due to its proximity to the nitrogen atom and the nitro group.

  • The acetal proton (CH) will appear as a triplet due to coupling with the adjacent methylene (CH₂) protons.

  • The methylene protons (CH₂) will appear as a doublet, coupling with the acetal proton.

  • The six protons of the two equivalent methoxy groups (OCH₃) will appear as a sharp singlet.

  • The amine proton (NH) is expected to be a broad singlet and its chemical shift can be variable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~158 - 160C-2
~150 - 152C-6
~135 - 137C-4
~130 - 132C-3
~108 - 110C-5
~102 - 104CH (acetal)
~54 - 56OCH₃
~45 - 47CH₂

Interpretation:

  • The carbon atoms of the pyridine ring will have distinct chemical shifts. C-2 and C-3, being directly attached to the amino and nitro groups, will be significantly affected.

  • The acetal carbon (CH) will appear around 102-104 ppm, which is characteristic for this functional group.

  • The methoxy carbons (OCH₃) will have a chemical shift in the range of 54-56 ppm.

  • The methylene carbon (CH₂) will be the most upfield of the sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3350 - 3450MediumN-H stretching (secondary amine)
~2950 - 3100MediumC-H stretching (aromatic and aliphatic)
~1580 - 1610StrongC=C stretching (aromatic ring)
~1500 - 1550Strong, AsymmetricN-O stretching (nitro group)
~1330 - 1370Strong, SymmetricN-O stretching (nitro group)
~1250 - 1350StrongC-N stretching (aromatic amine)
~1050 - 1150StrongC-O stretching (acetal)

Interpretation:

  • A medium intensity band in the region of 3350-3450 cm⁻¹ is expected for the N-H stretch of the secondary amine.

  • Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro group will be prominent in the spectrum.

  • The aromatic C=C stretching vibrations will be observed in the 1580-1610 cm⁻¹ region.

  • Strong C-O stretching bands characteristic of the acetal group will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 227.09

  • Major Fragments:

    • m/z = 196 (M⁺ - OCH₃)

    • m/z = 181 (M⁺ - NO₂)

    • m/z = 152 (Loss of the dimethoxyethyl side chain)

    • m/z = 75 (CH(OCH₃)₂)

Fragmentation Pathway:

The fragmentation of this compound is expected to proceed through several key pathways, including the loss of a methoxy radical, the nitro group, or the entire dimethoxyethyl side chain.

G M+ (m/z 227) M+ (m/z 227) m/z 196 m/z 196 M+ (m/z 227)->m/z 196 -OCH3 m/z 181 m/z 181 M+ (m/z 227)->m/z 181 -NO2 m/z 152 m/z 152 M+ (m/z 227)->m/z 152 -CH2CH(OCH3)2 m/z 75 m/z 75 M+ (m/z 227)->m/z 75 [CH(OCH3)2]+

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide.

NMR Spectroscopy

Workflow for NMR Data Acquisition:

G Sample_Prep Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) NMR_Tube Transfer solution to a 5 mm NMR tube Sample_Prep->NMR_Tube Spectrometer Insert tube into the NMR spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer Shimming Shim the magnetic field for optimal homogeneity Spectrometer->Shimming Acquisition Acquire 1H and 13C spectra using standard pulse sequences Shimming->Acquisition Processing Process the raw data (Fourier transform, phase correction, baseline correction) Acquisition->Processing Analysis Analyze the processed spectra (chemical shifts, integration, multiplicities) Processing->Analysis

Caption: General workflow for acquiring NMR spectra.

IR Spectroscopy

Protocol for ATR-FTIR Spectroscopy:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. The predicted data, based on fundamental spectroscopic principles and comparison with related structures, serves as a valuable resource for the identification and characterization of this compound in a research and development setting. Experimental verification of this data is recommended for definitive structural confirmation.

References

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An In-depth Technical Guide to the Solubility Profile of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the journey of a promising molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the most fundamental of these is the compound's solubility. Poor solubility can be a significant impediment, potentially leading to unpredictable in vitro results, diminished in vivo efficacy, and ultimately, the failure of an otherwise potent drug candidate.[1] A thorough understanding and characterization of a compound's solubility profile is therefore not merely a perfunctory exercise but a cornerstone of a successful drug development program. This guide provides a comprehensive technical overview of the solubility profile of the research chemical N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine, offering a blend of theoretical insights and practical, field-proven experimental protocols. Our aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively evaluate and navigate the solubility challenges associated with this and similar chemical entities.

Physicochemical Characteristics of this compound

A foundational understanding of a molecule's physicochemical properties is paramount to predicting its solubility behavior. For this compound, while experimental data is not publicly available, we can leverage in silico predictive models to gain valuable insights.

The SMILES (Simplified Molecular Input Line Entry System) string for this compound is: O=c1ncccc1NC(COC)OC

Using this structure, we can predict key parameters that will govern its solubility:

PropertyPredicted ValueImplication for Solubility
Molecular Weight 227.21 g/mol Moderate molecular weight, generally favorable for solubility.
logP (Octanol-Water Partition Coefficient) 1.25A positive logP suggests a degree of lipophilicity, which may limit aqueous solubility.
Aqueous Solubility (logS) -2.5 to -3.0Predicted to be poorly soluble in water.
pKa (Acid Dissociation Constant) Basic pKa ~ 2-3The presence of the pyridine and amine functionalities suggests the molecule will exhibit pH-dependent solubility, with increased solubility in acidic conditions due to protonation.

These values are estimations from various in silico models and should be confirmed experimentally.

The presence of the nitro group, a strong electron-withdrawing group, and the aromatic pyridine ring contribute to the molecule's overall lipophilicity. Conversely, the secondary amine and the ether linkages in the dimethoxyethyl side chain can participate in hydrogen bonding, which may offer some enhancement to aqueous solubility. The basic nature of the pyridine and secondary amine nitrogens is a critical determinant of the compound's behavior in different pH environments.

Experimental Determination of Solubility: A Methodical Approach

A comprehensive solubility assessment involves both thermodynamic and kinetic measurements. Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility provides a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous medium. Both are valuable in different stages of drug discovery.

I. Thermodynamic Solubility Profiling (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium state between the dissolved and solid forms of the compound.[2][3]

Rationale: This method ensures that the system has reached a true equilibrium, providing the most accurate and reliable measure of a compound's intrinsic solubility in a given solvent system. It is crucial for lead optimization and pre-formulation studies.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess solid compound B Add to a known volume of solvent (e.g., water, pH buffers, biorelevant media) A->B C Seal vials securely B->C D Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) C->D E Allow suspension to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter through a 0.22 µm filter to remove undissolved solids F->G H Quantify the concentration of the dissolved compound (e.g., HPLC-UV, LC-MS) G->H I Compare against a standard curve H->I

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Detailed Protocol:

  • Preparation of Solutions: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions, as recommended by ICH guidelines.[4][5][6] Also, prepare organic solvents relevant to your research (e.g., ethanol, DMSO).

  • Compound Addition: Add an excess of solid this compound to a series of glass vials. The excess solid is crucial to ensure saturation.[2]

  • Solvent Addition: Add a precise volume of each prepared solvent to the vials.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is advisable to take time points to confirm that the concentration is no longer increasing.[2][7]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Data Analysis: Construct a calibration curve using known concentrations of the compound. Use this curve to determine the concentration of the dissolved compound in the experimental samples. The solubility is reported in units such as mg/mL or µM.

II. Kinetic Solubility Profiling

Kinetic solubility is a high-throughput method often employed in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[1] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous medium.

Rationale: This assay provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, which is relevant for many in vitro assays that use DMSO as a co-solvent. It helps to flag compounds that may have solubility liabilities early in the discovery process.[1]

Experimental Workflow:

G cluster_prep Preparation cluster_addition Compound Addition & Incubation cluster_analysis Analysis A Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM) C Add a small volume of the DMSO stock solution to the aqueous buffer A->C B Add aqueous buffer to a multi-well plate B->C D Incubate for a short period with shaking (e.g., 1-2 hours at room temperature) C->D E Measure the amount of precipitate formed (e.g., nephelometry, turbidimetry) or the concentration of the compound remaining in solution after filtration/centrifugation D->E

Caption: Kinetic Solubility Assay Workflow.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 10 or 20 mM).[9]

  • Assay Plate Preparation: In a 96-well plate, add the desired aqueous buffer to each well.

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the aqueous buffer in the wells. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).[7]

  • Detection: The kinetic solubility can be determined in several ways:

    • Nephelometry/Turbidimetry: Measure the light scattering caused by the formation of a precipitate.

    • Filtration/Centrifugation followed by Quantification: Separate the precipitated material by filtration or centrifugation, and then quantify the concentration of the compound remaining in the supernatant using HPLC-UV or LC-MS.[10]

Factors Influencing the Solubility of this compound

Several factors will influence the solubility of this compound, and understanding these is key to developing effective formulation strategies.

  • pH: As a basic compound, the solubility of this compound is expected to be highly pH-dependent.[11][12] In acidic environments (low pH), the amine and pyridine nitrogens will be protonated, forming a more polar and, therefore, more water-soluble salt. As the pH increases and the compound is deprotonated to its free base form, the solubility is expected to decrease significantly.

  • Temperature: For most solid solutes, solubility increases with temperature. This should be experimentally verified for the target compound, as the effect can vary.

  • Co-solvents: The use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol can significantly enhance the solubility of poorly soluble compounds by reducing the polarity of the solvent system.

  • Polymorphism: The crystalline form of the solid compound can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities. It is important to characterize the solid form of the material being used in solubility studies.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Predicted Physicochemical Properties and Hypothetical Solubility Data for this compound

ParameterValue/Result
CAS Number 1003947-06-5
Molecular Formula C9H13N3O4
Molecular Weight 227.21 g/mol
Predicted logP 1.25
Predicted Aqueous Solubility (logS) -2.7
Predicted pKa (basic) 2.5
Thermodynamic Solubility (pH 1.2) Hypothetical: 1.5 mg/mL
Thermodynamic Solubility (pH 7.4) Hypothetical: 0.05 mg/mL
Kinetic Solubility (pH 7.4) Hypothetical: 50 µM

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. Based on its chemical structure, the compound is predicted to be a poorly soluble weak base, with its solubility being highly dependent on pH. The detailed protocols for thermodynamic and kinetic solubility assays provide a robust starting point for its experimental characterization. A thorough understanding of its solubility behavior is a critical early step in assessing its potential as a lead compound in drug discovery. Future work should focus on obtaining experimental data to validate the in silico predictions and to further explore formulation strategies to enhance its solubility and bioavailability.

References

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The Strategic Synthesis and Application of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine: A Gateway to Novel Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is paramount. Nitrogen-containing heterocycles are a cornerstone of drug discovery, with a significant percentage of FDA-approved small-molecule drugs featuring these structural motifs.[1] Among these, the imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including anxiolytics, anticancer agents, and antimicrobials.[1][2][3] The strategic synthesis of functionalized precursors is a critical step in accessing the chemical diversity of this important heterocyclic system. This technical guide focuses on a key starting material, N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine , detailing its synthesis, characterization, and pivotal role in the construction of 8-nitroimidazo[1,2-a]pyridine, a versatile intermediate for further pharmaceutical development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 1003947-06-5[4]
Molecular Formula C₉H₁₃N₃O₄[4]
Molecular Weight 227.21 g/mol [4]
Appearance Not Available (Expected to be a solid)
Storage 2-8°C, Refrigerator[4]

While specific, publicly available spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from its structure. Commercial suppliers indicate the availability of FTIR, ¹H NMR, and ¹³C NMR data for this compound.

Expected Spectroscopic Signatures:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the pyridyl protons, the methoxy groups of the acetal, the methylene protons, and the amine proton. The chemical shifts and coupling constants of the pyridyl protons would be influenced by the electron-withdrawing nitro group and the amino substituent.

  • ¹³C NMR: The carbon spectrum would display distinct resonances for the carbons of the pyridine ring, with the carbon bearing the nitro group shifted downfield. Signals for the methoxy and methylene carbons of the dimethoxyethyl group would also be present.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the secondary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic portions, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1365-1325 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the dimethoxyethyl side chain.

Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This common and effective method in heterocyclic chemistry involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.

The logical precursors for this synthesis are 2-chloro-3-nitropyridine and aminoacetaldehyde dimethyl acetal . The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring towards nucleophilic attack, making the chlorine atom a good leaving group.

Figure 1: General synthetic scheme for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-3-nitropyridine

  • Aminoacetaldehyde dimethyl acetal

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Anhydrous ethanol (EtOH) or another suitable polar aprotic solvent

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous ethanol.

  • Reagent Addition: Add aminoacetaldehyde dimethyl acetal (1.1-1.5 eq) and triethylamine (1.5-2.0 eq) to the solution. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Application in Heterocyclic Synthesis: The Gateway to 8-Nitroimidazo[1,2-a]pyridine

The primary utility of this compound lies in its role as a precursor to the imidazo[1,2-a]pyridine ring system. This is achieved through an intramolecular cyclization reaction.

Figure 2: Reaction cascade for the synthesis of 8-nitroimidazo[1,2-a]pyridine.

The reaction proceeds via a three-step sequence that is often performed in a single pot:

  • Acid-catalyzed hydrolysis of the dimethyl acetal to the corresponding aldehyde.

  • Intramolecular nucleophilic attack of the pyridine ring nitrogen onto the newly formed aldehyde.

  • Dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Detailed Experimental Protocol for Cyclization

This is a generalized protocol and may require optimization.

Materials:

  • This compound

  • A strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or Eaton's reagent)

  • Appropriate solvent (if necessary)

  • Standard laboratory glassware for heating and work-up

Procedure:

  • Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask.

  • Acid Addition: Carefully add the acid catalyst (e.g., polyphosphoric acid) to the starting material with stirring.

  • Reaction Conditions: Heat the mixture to a temperature typically between 80-120 °C. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution) until the product precipitates.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude 8-nitroimidazo[1,2-a]pyridine can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

The Significance of the 8-Nitroimidazo[1,2-a]pyridine Scaffold in Drug Discovery

The resulting 8-nitroimidazo[1,2-a]pyridine is a valuable intermediate for the synthesis of a variety of potential therapeutic agents. The nitro group can be readily reduced to an amino group, which can then be further functionalized through various chemical transformations, including acylation, alkylation, and diazotization followed by substitution. This allows for the introduction of diverse substituents at the 8-position, enabling the exploration of structure-activity relationships in drug discovery programs.[5] The imidazo[1,2-a]pyridine core itself has been associated with a wide range of biological activities, making its derivatives attractive candidates for development as:

  • Anticancer agents [3]

  • Antimycobacterial agents [3]

  • Antiviral agents [3]

  • Central nervous system (CNS) active agents [2]

Conclusion

This compound is a strategically important starting material that provides an efficient entry into the medicinally relevant 8-nitroimidazo[1,2-a]pyridine scaffold. The synthetic route, involving a nucleophilic aromatic substitution followed by an acid-catalyzed intramolecular cyclization, is a robust and versatile method for accessing this key intermediate. The ability to further functionalize the resulting product opens up a vast chemical space for the development of novel drug candidates targeting a wide range of diseases. This guide provides a foundational understanding and practical protocols for researchers to utilize this valuable building block in their drug discovery and development endeavors.

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An In-depth Technical Guide to the Synthesis and Reaction Mechanism of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine and its Transformation to Bio-relevant Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of the pivotal intermediate, N-(2,2-dimethoxyethyl)-3-nitropyridin-2-amine. The document elucidates the underlying principles of its formation via a nucleophilic aromatic substitution (SNAr) reaction and its subsequent transformation into the medicinally significant imidazo[1,2-a]pyridine scaffold. Detailed mechanistic pathways, experimental protocols, and characterization data are presented to equip researchers in drug discovery and organic synthesis with the necessary knowledge for the effective utilization of this versatile chemical entity.

Introduction

This compound is a key building block in the synthesis of a variety of heterocyclic compounds, most notably the imidazo[1,2-a]pyridine core. This fused bicyclic system is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, antibacterial, analgesic, and anti-inflammatory properties. The strategic placement of the nitro group and the dimethoxyethyl side chain in the precursor molecule allows for a controlled and efficient construction of the imidazo[1,2-a]pyridine ring system. This guide will delve into the chemical intricacies of the synthesis of this compound and its subsequent conversion, providing a robust resource for scientists engaged in the development of novel therapeutics.

Part 1: Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach

The primary route for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of aromatic chemistry, enabling the displacement of a leaving group on an aromatic ring by a nucleophile.

The SNAr Mechanism: Activating the Pyridine Ring

The success of the SNAr reaction hinges on the electronic nature of the aromatic ring. The pyridine ring, being electron-deficient, is inherently more susceptible to nucleophilic attack than benzene. This reactivity is significantly enhanced by the presence of a strong electron-withdrawing group, such as the nitro group (-NO2), positioned ortho or para to the leaving group.

In the case of the synthesis of this compound, the starting material is 2-chloro-3-nitropyridine. The nitro group at the 3-position strongly activates the 2-position for nucleophilic attack by withdrawing electron density from the ring through both inductive and resonance effects. This polarization of the C-Cl bond facilitates the attack by the nucleophile, aminoacetaldehyde dimethyl acetal.

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of aminoacetaldehyde dimethyl acetal acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product, this compound.

SNAr Mechanism start 2-Chloro-3-nitropyridine + Aminoacetaldehyde dimethyl acetal intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product This compound intermediate->product Elimination of Cl-

General schematic of the SNAr reaction.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 2-Chloro-3-nitropyridine

  • Aminoacetaldehyde dimethyl acetal

  • Triethylamine (Et3N) or another suitable base

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent, add aminoacetaldehyde dimethyl acetal (1.1-1.5 eq) and triethylamine (1.2-2.0 eq).

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the solvent and the reactivity of the substrates. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Quantitative Data:

ParameterValue
Molecular Formula C9H13N3O4
Molecular Weight 227.22 g/mol
Appearance Yellow solid (typical)
Purity (typical) >95% (by NMR and HPLC)
Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methoxy groups, the methylene group, and the methine proton of the acetal. The N-H proton may appear as a broad singlet.

  • 13C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyridine ring, with the carbon bearing the nitro group being significantly deshielded. The carbons of the dimethoxyethyl group will also have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm-1), C-H stretching of the aromatic and aliphatic groups, and strong asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm-1).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of methoxy groups or cleavage of the side chain.

Part 2: Transformation to Imidazo[1,2-a]pyridines: A Two-Step Cascade

This compound serves as a direct precursor to 8-nitroimidazo[1,2-a]pyridines and, following reduction of the nitro group, to a wider array of substituted imidazo[1,2-a]pyridines. The overall transformation is a powerful method for the construction of this privileged heterocyclic scaffold.

Step 1: Reduction of the Nitro Group

The first step in the cyclization process is the reduction of the nitro group to an amino group, yielding N2-(2,2-dimethoxyethyl)pyridine-2,3-diamine. This transformation is crucial as the newly formed amino group at the 3-position will act as the internal nucleophile in the subsequent cyclization step.

A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.

Common Reduction Conditions:

  • Catalytic Hydrogenation: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. This method is often clean and high-yielding.

  • Metal/Acid Reduction: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid (AcOH).

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst.

The choice of reducing agent can be critical, especially if other sensitive functional groups are present in the molecule.

Step 2: Acid-Catalyzed Intramolecular Cyclization

The resulting N2-(2,2-dimethoxyethyl)pyridine-2,3-diamine is then subjected to an acid-catalyzed intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.

Mechanism of Cyclization:

  • Hydrolysis of the Acetal: In the presence of an acid, the dimethyl acetal is hydrolyzed to reveal the aldehyde functionality.

  • Intramolecular Imine Formation: The amino group at the 3-position of the pyridine ring acts as a nucleophile and attacks the carbonyl carbon of the newly formed aldehyde. This is followed by dehydration to form an intramolecular imine (a cyclic Schiff base).

  • Aromatization: The final step involves the loss of a proton and rearrangement to form the stable, aromatic imidazo[1,2-a]pyridine ring system.

Cyclization_Mechanism cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization start This compound intermediate1 N2-(2,2-Dimethoxyethyl)pyridine-2,3-diamine start->intermediate1 [H] (e.g., H2/Pd-C) intermediate2 Aldehyde Intermediate intermediate1->intermediate2 H+ (Acid Catalyst) - 2x CH3OH intermediate3 Cyclic Imine Intermediate intermediate2->intermediate3 Intramolecular Condensation product Imidazo[1,2-a]pyridine intermediate3->product Aromatization

Overall workflow for the synthesis of Imidazo[1,2-a]pyridines.
Experimental Protocol for Cyclization

The following is a general procedure for the reduction and subsequent cyclization.

Materials:

  • This compound

  • Reducing agent (e.g., 10% Pd/C)

  • Solvent for reduction (e.g., methanol, ethanol, or ethyl acetate)

  • Acid catalyst (e.g., hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid)

  • Hydrogen source (for catalytic hydrogenation)

Procedure:

  • Reduction: Dissolve this compound in a suitable solvent. Add the catalyst (e.g., 10% Pd/C). The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator, until the starting material is consumed (monitored by TLC).

  • Work-up (Reduction): After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give the crude N2-(2,2-dimethoxyethyl)pyridine-2,3-diamine, which can often be used in the next step without further purification.

  • Cyclization: The crude diamine is dissolved in a suitable solvent, and a catalytic amount of a strong acid is added. The mixture is heated to reflux and stirred until the cyclization is complete (monitored by TLC).

  • Work-up (Cyclization): The reaction mixture is cooled, and the solvent is removed. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired imidazo[1,2-a]pyridine.

Part 3: Significance and Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold, readily accessible from this compound, is of paramount importance in the field of drug discovery. Its rigid, planar structure and the presence of nitrogen atoms that can participate in hydrogen bonding make it an ideal framework for interacting with biological targets.

Examples of Drugs and Biologically Active Molecules Containing the Imidazo[1,2-a]pyridine Core:

  • Zolpidem: A widely prescribed hypnotic agent for the treatment of insomnia.

  • Alpidem: An anxiolytic agent.

  • Saripidem: Another anxiolytic compound.

  • Miroprofen: A non-steroidal anti-inflammatory drug (NSAID).

The versatility of the synthetic route allows for the introduction of a wide range of substituents on the imidazo[1,2-a]pyridine core, enabling the fine-tuning of its pharmacological properties. The nitro group in the initial precursor can be carried through the cyclization to produce 8-nitroimidazo[1,2-a]pyridines, which can then be further functionalized, for example, by reduction to an amino group and subsequent derivatization. This modularity makes the synthetic pathway described herein a powerful tool for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its preparation via a nucleophilic aromatic substitution reaction is a robust and well-understood process, driven by the activating effect of the nitro group. The subsequent two-step reduction and acid-catalyzed cyclization provide an efficient entry into the medicinally important class of imidazo[1,2-a]pyridines. This technical guide has provided a detailed examination of the reaction mechanisms, experimental considerations, and the significance of this synthetic pathway, offering a solid foundation for researchers in their pursuit of novel and effective therapeutic agents.

References

  • A review on the synthesis of imidazo[1,2-a]pyridines. Mini-Reviews in Organic Chemistry, 2010, 7(4), 326-345. [Link]

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  • The Chemistry of Imidazo[1,2-a]pyridines. Advances in Heterocyclic Chemistry, 1990, 49, 1-105. [Link]

  • Nucleophilic Aromatic Substitution of Halogen in Pyridine N-Oxides. Journal of the American Chemical Society, 1952, 74(19), 4892-4894. [Link]

  • A mild and efficient method for the reduction of nitroarenes. Tetrahedron Letters, 2005, 46(49), 8493-8497. [Link]

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The Strategic Utility of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine in Heterocyclic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine is a versatile, yet underexplored, building block in the field of organic synthesis. Its unique structural combination of a 2-aminopyridine moiety, an electron-withdrawing nitro group, and a masked aldehyde functionality makes it a powerful precursor for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, key chemical properties, and strategic applications of this compound, with a particular focus on its role in the preparation of imidazo[1,2-a]pyridines, a core motif in numerous biologically active molecules. This document serves as a resource for researchers in medicinal chemistry and process development, offering detailed experimental insights and a robust theoretical framework to leverage the synthetic potential of this valuable intermediate.

Introduction: The Architectural Advantage of a Multifunctional Building Block

In the landscape of modern drug discovery, the efficient synthesis of novel heterocyclic compounds is of paramount importance. The imidazo[1,2-a]pyridine core, in particular, is a privileged scaffold found in a wide array of therapeutic agents, exhibiting activities ranging from antiviral and anticancer to anti-inflammatory. The strategic value of this compound lies in its pre-functionalized structure, which is ideally suited for the rapid assembly of this key heterocyclic system.

The core utility of this building block stems from three key features:

  • The 2-Aminopyridine Core: This functionality is the cornerstone for the construction of the imidazo[1,2-a]pyridine ring system through well-established cyclization reactions.

  • The Ortho-Nitro Group: The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, activating it for nucleophilic substitution and directing subsequent chemical transformations.

  • The Masked Aldehyde: The 2,2-dimethoxyethyl group serves as a stable acetal protecting group for an aldehyde. This latent functionality can be unmasked under acidic conditions to participate in intramolecular cyclization, forming the imidazole portion of the fused ring system.

This guide will dissect the synthesis of this building block, explore its chemical behavior, and provide a detailed protocol for its application in the synthesis of substituted imidazo[1,2-a]pyridines.

Synthesis and Physicochemical Properties

The synthesis of this compound is a straightforward process, typically achieved through the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor.

Synthetic Pathway

The most common and efficient route to this compound involves the reaction of 2-chloro-3-nitropyridine with aminoacetaldehyde dimethyl acetal.

Synthesis_Pathway 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Reaction S N Ar Reaction (Base, Solvent, Heat) 2-Chloro-3-nitropyridine->Reaction Aminoacetaldehyde_dimethyl_acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde_dimethyl_acetal->Reaction Product N-(2,2-Dimethoxyethyl)- 3-nitropyridin-2-amine Reaction->Product

Caption: General synthetic scheme for this compound.

The rationale behind this synthetic choice is the high reactivity of the 2-position of the pyridine ring towards nucleophilic attack, which is further enhanced by the presence of the electron-withdrawing nitro group at the 3-position. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically employed to scavenge the HCl generated during the reaction. The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures to ensure complete conversion.

Physicochemical Data
PropertyValueSource
CAS Number 1003947-06-5[1]
Molecular Formula C9H13N3O4[1]
Molecular Weight 227.22 g/mol [1]
Appearance Typically a yellow to orange solidInferred from similar compounds
Solubility Soluble in most polar organic solvents (e.g., DCM, EtOAc, MeOH)Inferred from structure

Core Application: Synthesis of 8-Nitroimidazo[1,2-a]pyridines

The primary application of this compound is as a direct precursor to 8-nitroimidazo[1,2-a]pyridines. This transformation is a two-step process that can often be performed in a one-pot fashion: deprotection of the acetal followed by intramolecular cyclization.

Reaction Mechanism

The conversion of this compound to the corresponding imidazo[1,2-a]pyridine proceeds through an acid-catalyzed cascade reaction.

Reaction_Mechanism cluster_0 Step 1: Acetal Deprotection cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Start N-(2,2-Dimethoxyethyl)- 3-nitropyridin-2-amine Intermediate1 Aldehyde Intermediate Start->Intermediate1 H+ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Final_Product 8-Nitroimidazo[1,2-a]pyridine Intermediate2->Final_Product -H2O

Caption: Mechanistic pathway for the synthesis of 8-nitroimidazo[1,2-a]pyridines.

The reaction is initiated by the addition of a strong acid, which protonates one of the methoxy groups of the acetal, leading to its departure as methanol and the formation of an oxocarbenium ion. Subsequent hydrolysis yields the free aldehyde. The lone pair of the pyridine ring nitrogen then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting hemiaminal intermediate readily dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Protocol: Synthesis of 8-Nitroimidazo[1,2-a]pyridine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (EtOH)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Acid Addition: Carefully add concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 8-nitroimidazo[1,2-a]pyridine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Further Synthetic Transformations of the Imidazo[1,2-a]pyridine Core

The 8-nitroimidazo[1,2-a]pyridine scaffold synthesized from our building block is a versatile intermediate for further chemical modifications. The nitro group, in particular, opens up a wide range of synthetic possibilities.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a handle for the introduction of various substituents through acylation, alkylation, or diazotization reactions.

Nitro_Reduction Start 8-Nitroimidazo[1,2-a]pyridine Reaction Reduction (e.g., H2/Pd-C, SnCl2/HCl) Start->Reaction Product Imidazo[1,2-a]pyridin-8-amine Reaction->Product

Caption: Reduction of the nitro group to an amine.

Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂ in HCl). The resulting 8-aminoimidazo[1,2-a]pyridine is a valuable intermediate for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Nucleophilic Aromatic Substitution

While the nitro group activates the ring towards nucleophilic attack, its primary role in this building block is as a precursor to the amino group. However, in related systems, the nitro group can be displaced by strong nucleophiles under forcing conditions, although this is a less common transformation for this specific scaffold.

Conclusion and Future Outlook

This compound is a highly strategic building block for the synthesis of imidazo[1,2-a]pyridines. Its straightforward preparation and the efficient, acid-catalyzed cyclization to form the fused heterocyclic system make it an attractive tool for medicinal chemists and process scientists. The resulting 8-nitroimidazo[1,2-a]pyridine is a versatile intermediate that allows for a wide range of further derivatization, enabling the rapid exploration of chemical space in drug discovery programs. As the demand for novel heterocyclic scaffolds continues to grow, the strategic application of pre-functionalized building blocks like this compound will undoubtedly play an increasingly important role in the future of organic synthesis.

References

  • Pharmaffiliates. This compound. [Link]

  • Alsaidi, J., et al. (2014). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 19(9), 13435-13449. [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]

  • Chauhan, S., Verma, P., & Srivastava, V. (2024). An Ultrasound-Assisted C–H Functionalization of Ketones for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles. Synlett, 35(12), 1899-1905. [Link]

  • Zhang, Y., et al. (2013). A CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. The Journal of Organic Chemistry, 78(23), 12494-12504. [Link]

Sources

A Comprehensive Technical Guide to N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine: A Key Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine, a pivotal intermediate in the synthesis of complex heterocyclic compounds, particularly imidazo[1,2-a]pyridines. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthesis, characterization, and synthetic applications of this versatile building block, with a focus on the mechanistic underpinnings of its reactivity. The guide includes detailed experimental protocols, safety considerations, and a comprehensive list of references to support further investigation.

Introduction: Strategic Importance in Heterocyclic Chemistry

This compound (CAS No. 1003947-06-5) is a valuable research chemical whose significance lies in its pre-functionalized structure, primed for intramolecular cyclization reactions.[1] The presence of a 2-amino group on the pyridine ring, ortho to a nitro group, activates the molecule for various transformations. Furthermore, the N-alkylation with a protected aldehyde functionality (the 2,2-dimethoxyethyl group) sets the stage for the construction of fused heterocyclic systems.

The primary application of this compound is as a precursor to 8-nitroimidazo[1,2-a]pyridines. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The nitro group at the 8-position of the resulting fused ring system offers a synthetic handle for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery.

This guide will elucidate the synthesis of this compound and its subsequent transformation into the imidazo[1,2-a]pyridine core, providing the necessary technical details for its practical application in a laboratory setting.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1003947-06-5[1]
Molecular Formula C₉H₁₃N₃O₄[1]
Molecular Weight 227.22 g/mol [1]
Appearance Expected to be a solid-
Storage 2-8°C, Refrigerator[1]
Spectral Data (Predicted)

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Three protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-8.5 ppm). The proton between the amino and nitro groups would likely be the most deshielded.

  • CH Proton (acetal): A triplet around δ 4.5-5.0 ppm.

  • CH₂ Protons: A doublet of doublets or a multiplet adjacent to the nitrogen and the acetal group, likely in the range of δ 3.5-4.0 ppm.

  • OCH₃ Protons (acetal): A sharp singlet integrating to six protons, expected around δ 3.3-3.5 ppm.

  • NH Proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted):

  • Pyridine Carbons: Five distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group and the carbon attached to the amino group will be significantly influenced by these substituents.

  • Acetal Carbon (CH): A signal around δ 100-105 ppm.

  • Methylene Carbon (CH₂): A signal in the range of δ 45-55 ppm.

  • Methoxy Carbons (OCH₃): A signal around δ 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • N-H Stretch: A sharp to medium absorption band around 3300-3400 cm⁻¹ characteristic of a secondary amine.[4]

  • C-H Stretch (aromatic and aliphatic): Multiple bands in the 2800-3100 cm⁻¹ region.

  • NO₂ Stretch: Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

  • C=C and C=N Stretch (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (acetal): Strong bands in the 1050-1150 cm⁻¹ region.[5]

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): An odd molecular weight at m/z 227, consistent with the presence of an odd number of nitrogen atoms.[6]

  • Fragmentation: Alpha-cleavage adjacent to the amine nitrogen is a likely fragmentation pathway.[7] Loss of a methoxy group (-OCH₃) from the acetal is also a probable fragmentation.

Synthesis of this compound

The most direct and logical synthetic route to this compound is via a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the 2-position of a 3-nitropyridine derivative by aminoacetaldehyde dimethyl acetal.

Reaction Scheme

G reactant1 2-Chloro-3-nitropyridine reagents Base (e.g., Et3N or K2CO3) Solvent (e.g., EtOH, DMF, or MeCN) Heat reactant2 Aminoacetaldehyde dimethyl acetal product This compound reagents->product SNAᵣ G cluster_0 Cyclization and Aromatization start This compound step1 Acidic Hydrolysis (Deprotection) start->step1 intermediate Aldehyde Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 intermediate2 Dihydro-imidazo[1,2-a]pyridine step2->intermediate2 step3 Oxidative Aromatization intermediate2->step3 product 8-Nitroimidazo[1,2-a]pyridine step3->product

Sources

Methodological & Application

The Strategic Role of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized molecular scaffolds is paramount. N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine emerges as a pivotal, yet often unheralded, building block in the synthesis of complex heterocyclic systems, particularly the medicinally significant imidazo[1,2-a]pyridine core. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and detailed protocols involving this valuable synthetic intermediate.

Introduction: The Latent Potential of a Pre-Functionalized Pyridine

This compound is a specialized reagent whose structure is ingeniously designed for sequential, controlled chemical transformations. Its utility lies in the orthogonal reactivity of its functional groups:

  • The 3-Nitro Group: This powerful electron-withdrawing group activates the pyridine ring, influencing its reactivity and serving as a synthetic handle for further modifications. It can be readily reduced to an amino group, which opens up a vast chemical space for derivatization, enabling the exploration of structure-activity relationships (SAR).

  • The 2-Amino Group: This group, along with the pyridine ring nitrogen, is primed for the construction of a fused imidazole ring.

  • The N-(2,2-Dimethoxyethyl) Side Chain: This is a masked aldehyde. The acetal functionality is stable under basic and neutral conditions, allowing for selective reactions at other parts of the molecule. Under acidic conditions, it is readily deprotected to unveil a reactive aldehyde, which is essential for the subsequent intramolecular cyclization.

The strategic arrangement of these functionalities makes this compound a linchpin in the synthesis of 8-nitroimidazo[1,2-a]pyridines. This scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors for oncology and inflammatory diseases.[1]

Core Application: Synthesis of the Imidazo[1,2-a]pyridine Scaffold

The primary application of this compound is in the construction of the imidazo[1,2-a]pyridine ring system. This is typically a two-step process involving the synthesis of the aminopyridine precursor followed by an acid-catalyzed intramolecular cyclization.

Diagram of the Synthetic Workflow

G A 2-Chloro-3-nitropyridine C This compound A->C Nucleophilic Aromatic Substitution (SNAr) B Aminoacetaldehyde dimethyl acetal B->C D Acid-catalyzed Deprotection & Cyclization C->D Intramolecular Reaction E 8-Nitroimidazo[1,2-a]pyridine D->E

Caption: Synthetic workflow from starting materials to the imidazo[1,2-a]pyridine core.

Experimental Protocols

Part 1: Synthesis of this compound (Intermediate C)

This protocol details the nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and aminoacetaldehyde dimethyl acetal. The electron-withdrawing nitro group at the 3-position activates the chlorine at the 2-position for displacement.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Aminoacetaldehyde dimethyl acetal (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-3-nitropyridine (1.0 eq) and anhydrous acetonitrile (or DMF) to make a 0.5 M solution.

  • Add triethylamine (or DIPEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add aminoacetaldehyde dimethyl acetal (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

Expert Insights: The choice of base is crucial to scavenge the HCl generated during the reaction, driving it to completion. Anhydrous conditions are recommended to prevent any potential side reactions. The reaction temperature can be adjusted based on the reactivity of the specific substrates.

Part 2: Synthesis of 8-Nitroimidazo[1,2-a]pyridine (Core Scaffold E)

This protocol describes the acid-catalyzed deprotection of the acetal group and subsequent intramolecular cyclization to form the fused imidazole ring.

Materials:

  • This compound (1.0 eq)

  • Polyphosphoric acid (PPA) or a solution of HCl in a suitable solvent (e.g., dioxane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, place this compound (1.0 eq).

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material).

  • Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 8-nitroimidazo[1,2-a]pyridine. Further purification can be achieved by recrystallization if necessary.

Expert Insights: Polyphosphoric acid acts as both the acidic catalyst for acetal deprotection and a dehydrating agent for the cyclization step. The work-up procedure must be performed carefully due to the exothermic nature of neutralizing a strong acid. The resulting 8-nitroimidazo[1,2-a]pyridine is a key intermediate for further diversification.

From Scaffold to Kinase Inhibitor: A Developmental Pathway

The 8-nitroimidazo[1,2-a]pyridine core is a launchpad for the development of potent kinase inhibitors. A common and effective strategy involves the reduction of the nitro group to an amine, which can then be derivatized to interact with key residues in the kinase active site.

Diagram of the Derivatization Pathway

G A 8-Nitroimidazo[1,2-a]pyridine B Reduction (e.g., Fe/NH4Cl or H2, Pd/C) A->B C 8-Aminoimidazo[1,2-a]pyridine B->C D Amide Coupling or Other Derivatization C->D E Bioactive Kinase Inhibitors (e.g., BTK inhibitors) D->E

Caption: General pathway for converting the nitro-scaffold into bioactive kinase inhibitors.

Part 3: Reduction of 8-Nitroimidazo[1,2-a]pyridine

Materials:

  • 8-Nitroimidazo[1,2-a]pyridine (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH4Cl) (5.0 eq)

  • Ethanol/Water mixture (e.g., 4:1)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Celite for filtration

Procedure:

  • Suspend 8-nitroimidazo[1,2-a]pyridine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the mixture to reflux (around 80-90 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The residue can be partitioned between ethyl acetate and water. The organic layer is then washed, dried, and concentrated to yield 8-aminoimidazo[1,2-a]pyridine, which can often be used in the next step without further purification.

Expert Insights: This method is a classic and reliable way to reduce aromatic nitro groups in the presence of other functional groups. Other methods like catalytic hydrogenation (H2, Pd/C) can also be employed. The resulting 8-aminoimidazo[1,2-a]pyridine is a versatile intermediate for creating libraries of potential kinase inhibitors through techniques like amide coupling.

Application in Kinase Inhibitor Development

The 8-aminoimidazo[1,2-a]pyridine scaffold has been successfully utilized to develop inhibitors for several kinases, including Bruton's tyrosine kinase (BTK), which is a key target in the treatment of B-cell malignancies and autoimmune diseases.[2][3] The 8-amino group can be acylated with various carboxylic acids to introduce functionalities that can form crucial hydrogen bonds and hydrophobic interactions within the kinase's ATP-binding pocket.

Structure-Activity Relationship (SAR) Insights

SAR studies on imidazo[1,2-a]pyridine-based kinase inhibitors have revealed several key trends:

Position of SubstitutionImpact on ActivityExample Target
C2-Position Introduction of aryl or heteroaryl groups can enhance potency.Nek2[4]
C3-Position Substitution with groups capable of hydrogen bonding can improve kinase binding.IGF-1R[5]
C8-Position (from the amino group) Derivatization into amides or ureas allows for fine-tuning of potency and selectivity.BTK[2]

For instance, in the development of BTK inhibitors, derivatization of the 8-amino group of the imidazo[1,5-a]pyrazine core (a related scaffold) with different aromatic amines led to potent and selective inhibitors.[2][6] This highlights the importance of this position for achieving desired biological activity.

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated functionalities provide a reliable and efficient route to the valuable imidazo[1,2-a]pyridine scaffold. The protocols and insights provided herein are intended to empower researchers to leverage this versatile building block in the quest for novel and effective therapeutics, particularly in the competitive field of kinase inhibitor development.

References

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. Available at: [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]

  • 2,2-diethoxy-1-isocyanoethane. Organic Syntheses. Available at: [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. Available at: [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Publications. Available at: [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
  • (PDF) Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ResearchGate. Available at: [Link]

  • SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. PubMed. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Kinase Inhibitors

The human kinome represents a vast and critical landscape for therapeutic intervention, particularly in oncology and immunology. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states, making them high-value drug targets.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges of selectivity, potency, and acquired resistance persist. This necessitates the exploration of novel chemical scaffolds that can engage kinase active sites with high affinity and specificity. The 2-aminopyridine moiety is a well-established "privileged scaffold" in drug discovery, known for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[2] This document provides a detailed technical guide on the strategic use of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine , a versatile intermediate, for the synthesis of advanced kinase inhibitor frameworks, including the medicinally important imidazo[1,2-a]pyridine core.

The Strategic Design of this compound

The utility of this intermediate lies in the specific arrangement and reactivity of its functional groups, each serving a distinct purpose in a multi-step synthesis.

  • The 3-Nitro-2-aminopyridine Core: The nitro group is a powerful electron-withdrawing group. Its placement ortho to the chlorine atom in the precursor, 2-chloro-3-nitropyridine, is critical. It activates the C2 position for nucleophilic aromatic substitution (SNAr), facilitating the facile introduction of the side chain.[3] Subsequently, the nitro group can be chemically reduced to a primary amine. This newly formed amine is essential, serving as a nucleophile for a subsequent intramolecular cyclization—a key step in forming fused heterocyclic systems.[1]

  • The N-(2,2-Dimethoxyethyl) Side Chain: This moiety is a stable and convenient protected form of an aminoacetaldehyde group. Acetal protecting groups are robust under various reaction conditions but can be readily hydrolyzed under acidic conditions to reveal a reactive aldehyde.[4] This aldehyde is the cornerstone for building out the inhibitor's structure, either through cyclization or by serving as a reactive "warhead" for covalent inhibition.

This deliberate design allows for a sequential and controlled series of reactions, transforming a simple pyridine building block into a complex, drug-like scaffold.

Overall Synthetic Workflow

The synthetic strategy is a three-stage process that begins with the synthesis of the key intermediate, followed by its transformation into a core kinase scaffold, and finally, its elaboration into a potential covalent inhibitor.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Scaffold Formation cluster_2 Stage 3: Covalent Inhibitor Elaboration A 2-Chloro-3-nitropyridine + 2,2-Dimethoxyethanamine B This compound A->B S_NAr Reaction C Dual Reduction & Deprotection B->C e.g., H₂, Pd/C + Acidic Workup F Deprotection to Aldehyde (without Nitro Reduction) B->F Acidic Hydrolysis D Intramolecular Cyclization C->D Spontaneous E Imidazo[1,2-a]pyridine Scaffold D->E G Reductive Amination/ Further Modification F->G Coupling Reaction H Covalent Warhead Scaffold G->H

Caption: Synthetic workflow from the starting materials to the final kinase inhibitor scaffolds.

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate 3)

This protocol describes the nucleophilic aromatic substitution reaction to produce the title intermediate. The electron-withdrawing nitro group is essential for activating the C2 position of the pyridine ring towards nucleophilic attack.

Reaction Scheme:

(Self-generated image, not from search results)

Materials:

  • 2-Chloro-3-nitropyridine (1 )

  • 2,2-Dimethoxyethanamine (2 )

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloro-3-nitropyridine (1 ) (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (or ACN) to a concentration of approximately 0.5 M.

  • Add triethylamine (1.5 eq) to the solution to act as a base to scavenge the HCl byproduct.

  • Add 2,2-dimethoxyethanamine (2 ) (1.1 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield This compound (3) as a solid.

Causality: The use of a polar aprotic solvent like DMF or ACN stabilizes the charged intermediate (Meisenheimer complex) of the SNAr reaction, accelerating the rate. The base is crucial to prevent the protonation of the amine nucleophile by the generated HCl.

Protocol 2: Synthesis of the Imidazo[1,2-a]pyridine Kinase Scaffold (Compound 5)

This protocol involves the simultaneous reduction of the nitro group and acid-catalyzed deprotection/cyclization to form the fused heterocyclic core. This scaffold is prevalent in many clinically evaluated kinase inhibitors.[5][6]

Reaction Scheme:

(Self-generated image, not from search results)

Materials:

  • This compound (3 )

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the intermediate 3 (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.

  • Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., with a balloon) or perform the reaction in a Parr apparatus (e.g., at 50 psi).

  • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reduction of the nitro group is typically rapid (1-4 hours).

  • Once the nitro group is reduced to the amine (4 ), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • To the filtrate, add a few drops of concentrated HCl to catalyze the deprotection of the acetal and subsequent intramolecular cyclization. The formation of the imidazo[1,2-a]pyridine ring often occurs readily upon gentle warming (40-50 °C) or even at room temperature over several hours.

  • Monitor the cyclization by LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by carefully adding saturated NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer, concentrate, and purify by chromatography to yield the imidazo[1,2-a]pyridine scaffold (5) .

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines.[1] The acidic workup serves a dual purpose: it protonates the acetal, facilitating its hydrolysis to an aldehyde, which is then immediately trapped by the adjacent nucleophilic amine (the former nitro group) in an intramolecular imine formation and subsequent aromatization to form the stable imidazo[1,2-a]pyridine ring system.[2][7]

Protocol 3 (Conceptual): Elaboration into a Covalent Kinase Inhibitor

The aldehyde functionality, unmasked from the acetal, can be used as a handle to install a "warhead" for targeted covalent inhibition. Covalent inhibitors can offer enhanced potency and prolonged duration of action by forming a permanent bond with a specific amino acid residue (often a cysteine) in the kinase active site.[8]

Conceptual Scheme:

(Self-generated image, not from search results)

Workflow Description:

  • Selective Deprotection: The acetal in intermediate 3 can be selectively hydrolyzed under mild acidic conditions that do not affect the nitro group, yielding the aldehyde intermediate 6 .[4]

  • Reductive Amination: The aldehyde 6 can be coupled with a secondary amine (e.g., a piperazine derivative bearing a Michael acceptor like an acrylamide) via reductive amination using a mild reducing agent like sodium triacetoxyborohydride (STAB).[9] This reaction is highly selective and tolerates the nitro group.

  • Final Reduction: The nitro group of the resulting compound 7 can then be reduced to the amine 8 . This final amine can serve as a key hydrogen bond donor to the kinase hinge region, completing the pharmacophore required for potent kinase inhibition.

This approach allows for the late-stage introduction of a covalent warhead, a highly valuable strategy in modern medicinal chemistry for developing targeted covalent inhibitors.[8][10]

Application in Kinase Signaling Pathway Inhibition

The imidazo[1,2-a]pyridine scaffold derived from this workflow is a versatile core for inhibitors targeting various kinase families. For instance, this scaffold can be further functionalized to target kinases within critical oncogenic pathways like the PI3K/Akt/mTOR pathway .[5][11][12]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.

By modifying the substitution pattern on the imidazo[1,2-a]pyridine core, researchers can tune the selectivity towards different kinases in this pathway, such as PI3K itself, Akt, or mTOR.

Data Presentation: Physicochemical Properties

The following table outlines the key physicochemical properties of the central intermediate, which are important for its handling and use in synthesis.

PropertyValueSource
Chemical Name This compound-
CAS Number 1003947-06-5[13]
Molecular Formula C₉H₁₃N₃O₄[13]
Molecular Weight 227.21 g/mol [13]
Appearance Typically a yellow or orange solidInferred
Storage Conditions 2-8°C, under inert atmosphere[13]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of kinase inhibitor synthesis. Its functional groups are orchestrated to allow for a logical and efficient synthetic sequence, culminating in the formation of high-value scaffolds like imidazo[1,2-a]pyridines. The protocols and conceptual workflows detailed in this guide provide a robust framework for researchers to explore novel chemical space in the ongoing effort to develop next-generation kinase inhibitors with improved potency, selectivity, and therapeutic profiles.

References

  • D. B. K. G. S. T. S. A. A. G. S. A. M. B. M. A. F. I. V. S. A. D. I. L. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 705. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]

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  • Ivanova, Y. A., & Gevorgyan, V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35219–35231. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Caldwell, R. D., et al. (2018). Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk. Bioorganic & Medicinal Chemistry Letters, 28(20), 3356–3361. [Link]

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  • LoRusso, P. M. (2016). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book, 35, e59-e66. [Link]

  • Maenaka, K., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1948–1951. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Org. Synth. 1951, 31, 3. [Link]

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  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343–382. [Link]

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  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

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  • Wu, H., et al. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. Molecules, 27(21), 7280. [Link]

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Sources

Application Notes & Protocols: N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine as a Novel Scaffold for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a foundational scaffold in the development of numerous successful agrochemicals, valued for its versatile chemistry and broad spectrum of biological activities.[1][2] This document provides a comprehensive guide for the synthesis, characterization, and evaluation of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine as a candidate for agrochemical development. We present detailed protocols for its synthesis via nucleophilic aromatic substitution, its analytical characterization, and a tiered screening workflow to assess its potential insecticidal, fungicidal, and herbicidal properties. The rationale behind this investigation is grounded in the established bioactivity of nitropyridine derivatives, which are precursors to a range of bioactive molecules.[3][4] The inclusion of a dimethoxyethyl acetal moiety offers a unique structural feature that may influence the compound's physicochemical properties, such as solubility and metabolic stability, potentially leading to novel modes of action or improved formulation characteristics.

Introduction: Rationale for Investigation

The pyridine heterocycle is a privileged structure in agrochemical research, forming the core of many commercial insecticides, fungicides, and herbicides.[1][5] The introduction of a nitro group to the pyridine ring, as seen in 3-nitropyridine derivatives, significantly modulates its electronic properties and reactivity, often imparting potent biological effects.[3] These derivatives serve as versatile synthetic intermediates for creating a diverse library of compounds for high-throughput screening.[4][6]

The target molecule, this compound, combines the reactive 3-nitropyridin-2-amine core with a flexible and polar N-alkyl substituent. The dimethoxyethyl group is a protected aldehyde, which could potentially act as a pro-drug, releasing a more active metabolite within the target organism. Furthermore, this side chain is expected to modify the compound's lipophilicity and hydrogen bonding capacity, which are critical parameters for bioavailability and target engagement.

This guide outlines a systematic approach to explore the potential of this specific molecule as a lead compound in an agrochemical discovery program.

Synthesis and Characterization

Synthetic Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound can be efficiently achieved through the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor. The use of 3-fluoro-2-nitropyridine is recommended as fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings, often leading to cleaner reactions and higher yields compared to its chloro or bromo analogs.[7]

Protocol 2.1: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-2-nitropyridine (1.42 g, 10 mmol) in 30 mL of anhydrous acetonitrile.

  • Addition of Amine: To the stirred solution, add 2,2-dimethoxyethan-1-amine (1.16 g, 11 mmol, 1.1 equivalents).

  • Addition of Base: Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equivalents) to the reaction mixture. The base acts as a scavenger for the hydrofluoric acid byproduct.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. Dry the product under vacuum.

Physicochemical and Spectroscopic Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.[8][9]

PropertyValue
Molecular Formula C₉H₁₃N₃O₄
Molecular Weight 227.22 g/mol
Appearance Expected to be a yellow crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in methanol, ethyl acetate, acetone; sparingly soluble in water

Analytical Methods:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include those for the aromatic pyridine protons, the methoxy groups, and the methylene and methine protons of the dimethoxyethyl side chain.

  • ¹³C NMR (100 MHz, CDCl₃): Will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (ESI+): To determine the molecular weight and confirm the molecular formula. The expected m/z would be [M+H]⁺ at approximately 228.09.

  • FT-IR: To identify characteristic functional groups such as N-H, C-H, NO₂, and C-O bonds.

Agrochemical Screening Protocols

A tiered approach is recommended for efficiently screening the biological activity of the synthesized compound.[10][11]

Primary Insecticidal Screening

Hypothesized Mode of Action: Based on the pyridine scaffold, a potential mode of action is the modulation of insect nicotinic acetylcholine receptors (nAChRs), similar to neonicotinoid insecticides.[5]

Protocol 3.1.1: Aphid Phloem-Uptake Bioassay

  • Test Organism: Pea aphid (Acyrthosiphon pisum).

  • Compound Preparation: Prepare a stock solution of the test compound in acetone. Create a dilution series (e.g., 100, 50, 25, 10, 1 µg/mL) in a 2% sucrose solution.

  • Assay Setup: Use small petri dishes containing a single broad bean leaf (Vicia faba). The petiole of the leaf should be placed in a small vial containing one of the test solutions.

  • Infestation: Place 10 adult aphids on each leaf.

  • Incubation: Maintain the dishes in a growth chamber at 22°C with a 16:8 hour light:dark cycle.

  • Data Collection: Record aphid mortality at 24, 48, and 72 hours. Aphids that are moribund and unable to move when prodded are considered dead.

  • Controls: Include a negative control (2% sucrose solution with acetone) and a positive control (a commercial aphicide like imidacloprid).

  • Replication: Each concentration should be tested in triplicate.

Primary Fungicidal Screening

Protocol 3.2.1: In Vitro Mycelial Growth Inhibition Assay

  • Test Organisms: A panel of economically important plant pathogenic fungi, such as Fusarium graminearum, Rhizoctonia solani, and Botrytis cinerea.[12]

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50-55°C.

  • Compound Incorporation: Add the test compound (dissolved in a minimal amount of acetone) to the molten PDA to achieve final concentrations of 100, 50, and 10 µg/mL. Pour the amended PDA into petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus in the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the colony diameter at regular intervals until the mycelium in the control plates (PDA with acetone only) reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control.

Primary Herbicidal Screening

Protocol 3.3.1: Pre-emergence Herbicidal Activity Assay

  • Test Species: A representative monocot (e.g., barnyardgrass, Echinochloa crus-galli) and a dicot (e.g., cress, Lepidium sativum).[13]

  • Assay Setup: Fill small pots with a standard potting mix. Sow 10-15 seeds of each test species per pot.

  • Compound Application: Prepare a solution of the test compound in a suitable solvent/water mixture with a surfactant. Apply the solution evenly to the soil surface at a rate equivalent to 1000 g/ha.

  • Incubation: Place the pots in a greenhouse or growth chamber with appropriate conditions for germination and growth.

  • Data Collection: After 14-21 days, visually assess the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill) compared to an untreated control.

Data Analysis and Interpretation

For the insecticidal assay, the mortality data can be used to calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis. For the fungicidal assay, the EC₅₀ (effective concentration for 50% inhibition) can be determined by plotting the percentage of inhibition against the log of the concentration.

Table 1: Example Data Summary for Primary Screening

Assay TypeTarget OrganismParameterResult
InsecticidalA. pisumLC₅₀ (72h)[Experimental Value] µg/mL
FungicidalF. graminearumEC₅₀[Experimental Value] µg/mL
HerbicidalE. crus-galli% Inhibition @ 1000 g/ha[Experimental Value] %
HerbicidalL. sativum% Inhibition @ 1000 g/ha[Experimental Value] %

Based on the results of the primary screens, promising activity in any of the areas would warrant progression to secondary screening, which could include a broader range of pest species, different life stages, and in vivo (whole-plant) testing.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product & Analysis A 3-Fluoro-2-nitropyridine D SNAr Reaction (Acetonitrile, Reflux) A->D B 2,2-Dimethoxyethan-1-amine B->D C K2CO3 (Base) C->D E Work-up (Filtration, Solvent Removal) D->E 4-6 hours F Purification (Column Chromatography) E->F G This compound F->G H Characterization (NMR, MS, IR) G->H

Caption: Synthetic workflow for this compound.

Screening_Cascade A Synthesized Compound (Purity >95%) B Primary Screening (Single High Dose/Concentration) A->B C Insecticidal Assay (Aphid Uptake) B->C D Fungicidal Assay (Mycelial Growth) B->D E Herbicidal Assay (Pre-emergence) B->E F Dose-Response & Secondary Screening (Active Compounds Only) C->F Active G Inactive -> Archive C->G Inactive D->F Active D->G Inactive E->F Active E->G Inactive

Caption: Tiered screening cascade for agrochemical bioactivity assessment.

Conclusion

This document provides a foundational framework for the synthesis and evaluation of this compound as a potential agrochemical lead. The protocols are designed to be robust and are based on established methodologies in the field. While the biological activity of this specific compound is yet to be determined, its structural features, derived from the well-established bioactivity of the nitropyridine class, make it a compelling candidate for investigation. The results from the proposed screening cascade will provide valuable insights into its potential for future development in crop protection.

References

  • Butin, A. V., & Shchekotikhin, A. E. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(11), 1369. [Link]

  • Zhang, W., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Pest Management Science, 72(2), 245-254. [Link]

  • Scriven, E. F. V., & Suschitzky, H. (1979). Nitropyridines: Synthesis and reactions. Heterocycles, 12(1), 125-151. [Link]

  • Tice, C. M. (2010). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Journal of Agricultural and Food Chemistry, 58(7), 3986-3995. [Link]

  • Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]

  • Li, Y., et al. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. [Link]

  • Google Patents. (1990).
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  • Wolfender, J. L., et al. (2013). Using NMR to identify and characterize natural products. Natural Product Reports, 30(6), 807-832. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • Tice, C. M. (2010). Screening rules for leads of fungicides, herbicides, and insecticides. Journal of Agricultural and Food Chemistry, 58(7), 3986-95. [Link]

  • Chempanda. (n.d.). Pyridine as insecticide. Retrieved from [Link]

  • Central Insecticides Board & Registration Committee. (n.d.). TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. [Link]

  • Jongsma, M. (2020, September 20). Screening insecticides. Noldus. [Link]

  • Matsumura, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. [Link]

  • Royal Society of Chemistry. (2016). NMR characterisation of natural products derived from under-explored microorganisms. In Nuclear Magnetic Resonance (Vol. 45). [Link]

  • Tice, C. M. (2010). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Journal of Agricultural and Food Chemistry, 58(7), 3986-3995. [Link]

  • Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds? Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2020). Guidance for inspection of pesticide producers, importers, distributors and retailers. FAO Knowledge Repository. [Link]

  • Inderjit, & Dakshini, K. M. M. (1995). Screening of aquatic plant extracts for herbicidal, fungicidal and insecticidal activity. Journal of Agronomy and Crop Science, 174(4), 273-279. [Link]

  • Zhang, W., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Pest Management Science, 72(2), 245-54. [Link]

  • Le, T. B., et al. (2024). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules, 29(1), 123. [Link]

  • Liu, N., et al. (2013). High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. Journal of Medical Entomology, 50(5), 1067-1074. [Link]

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The Strategic Utility of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Fused Pyridine Systems

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among these, imidazo[1,2-a]pyridines are recognized as a "privileged" structural motif due to their prevalence in a wide array of biologically active compounds, exhibiting properties ranging from anticancer and antiviral to anti-inflammatory and analgesic.[1] The strategic synthesis of these fused bicyclic systems often relies on the careful selection of precursors that enable efficient and regioselective cyclization. N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine (CAS No. 1003947-06-5) has emerged as a key intermediate in this context.[2] Its structure ingeniously combines a 3-nitro-2-aminopyridine core with a masked aldehyde functionality in the form of a dimethoxyacetal. This unique combination allows for a sequential reaction pathway: reduction of the nitro group followed by an acid-catalyzed intramolecular cyclization to construct the fused imidazole ring.

This comprehensive guide provides detailed protocols for the synthesis of this compound and its subsequent transformation into 8-nitroimidazo[1,2-a]pyridine, a valuable scaffold for further functionalization in drug discovery programs. The methodologies presented herein are grounded in established principles of organic synthesis, with an emphasis on the mechanistic rationale behind the experimental choices.

Core Synthesis: Preparation of this compound

The synthesis of the title compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position of the pyridine ring strongly activates the C2 position for nucleophilic attack, making 2-chloro-3-nitropyridine an excellent electrophile.[3] The reaction with 2,2-dimethoxyethylamine provides the desired product in good yield.

Reaction Scheme:

Synthesis_of_Target_Compound reactant1 2-Chloro-3-nitropyridine product This compound reactant1->product Base (e.g., Et3N) Solvent (e.g., EtOH) Heat reactant2 2,2-Dimethoxyethylamine reactant2->product Base (e.g., Et3N) Solvent (e.g., EtOH) Heat plus + plus->product Base (e.g., Et3N) Solvent (e.g., EtOH) Heat

Caption: Synthesis of the target compound via SNAr.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-3-nitropyridine

  • 2,2-Dimethoxyethylamine

  • Triethylamine (Et3N)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).

  • Dissolve the starting material in absolute ethanol (approximately 5-10 mL per gram of 2-chloro-3-nitropyridine).

  • Add 2,2-dimethoxyethylamine (1.1 eq) to the solution, followed by triethylamine (1.2 eq). The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford this compound as a solid.

Compound Molecular Formula Molecular Weight CAS Number
This compoundC9H13N3O4227.22 g/mol 1003947-06-5

Application in Multi-Step Synthesis: From Precursor to Imidazo[1,2-a]pyridine

The synthetic utility of this compound is primarily realized in its conversion to the imidazo[1,2-a]pyridine scaffold. This transformation is a two-step process within a single pot: the selective reduction of the aromatic nitro group to an amine, followed by an acid-catalyzed intramolecular cyclization and dehydration.

Transformative Pathway:

Imidazopyridine_Formation cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Cyclization & Aromatization start N-(2,2-Dimethoxyethyl)- 3-nitropyridin-2-amine intermediate N2-(2,2-Dimethoxyethyl)- pyridine-2,3-diamine start->intermediate e.g., H2, Pd/C or Fe/HCl final_product 8-Nitroimidazo[1,2-a]pyridine intermediate->final_product Acid catalyst (e.g., p-TsOH) Heat (-2 MeOH, -H2O)

Caption: Two-step conversion to the imidazo[1,2-a]pyridine core.

Protocol for the Synthesis of 8-Nitroimidazo[1,2-a]pyridine

Causality Behind Experimental Choices:

  • Reduction: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H2 over Pd/C) is a clean and efficient method for nitro group reduction.[4] Alternatively, classical methods like iron powder in acidic medium (e.g., HCl or acetic acid) can be employed, which are often cost-effective and robust.[5] These conditions are generally mild enough to avoid cleavage of the acetal protecting group.

  • Cyclization: The subsequent cyclization is acid-catalyzed. A strong acid like p-toluenesulfonic acid (p-TsOH) is typically used. The acid serves two purposes: it protonates one of the methoxy groups of the acetal, facilitating its departure as methanol and unmasking the aldehyde, and it protonates the newly formed hydroxyl group in the cyclized intermediate, promoting its elimination as water to achieve aromatization.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) or Iron powder

  • Methanol (MeOH) or Ethanol/Water mixture

  • Hydrogen gas (H2) source or Hydrochloric acid (HCl)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)

  • Toluene

  • Diatomaceous earth (e.g., Celite®)

  • Standard glassware for hydrogenation (if applicable) and reflux.

Procedure:

Step 1: Reduction of the Nitro Group

  • Method A: Catalytic Hydrogenation

    • Dissolve this compound (1.0 eq) in methanol in a suitable hydrogenation vessel.

    • Carefully add 10% Pd/C (5-10 mol% Pd).

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).

    • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with methanol.

    • The resulting filtrate containing the diamine intermediate is used directly in the next step.

  • Method B: Reduction with Iron

    • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).

    • Add iron powder (3-5 eq) to the suspension.

    • Heat the mixture to reflux and then add concentrated HCl dropwise (catalytic amount).

    • Maintain at reflux, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture and filter through diatomaceous earth to remove the iron salts.

    • Neutralize the filtrate with a base (e.g., NaHCO3) and extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and proceed to the next step.

Step 2: Intramolecular Cyclization

  • To the crude diamine intermediate from the previous step, add toluene.

  • Add p-toluenesulfonic acid monohydrate (0.1-0.2 eq).

  • Fit the flask with a Dean-Stark apparatus to remove water and methanol formed during the reaction.

  • Heat the mixture to reflux. The cyclization and subsequent aromatization will occur. Monitor the formation of the imidazo[1,2-a]pyridine product by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous NaHCO3 solution to quench the acid.

  • Separate the organic layer, dry it over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the final product, 8-nitroimidazo[1,2-a]pyridine.

Conclusion and Future Perspectives

This compound serves as a highly effective and strategically designed precursor for the synthesis of the imidazo[1,2-a]pyridine ring system. The protocols detailed in this guide offer a robust and reproducible pathway for researchers in organic synthesis and drug discovery. The resulting 8-nitroimidazo[1,2-a]pyridine is itself a versatile intermediate, amenable to further modifications. The nitro group can be reduced to an amine, which can then be derivatized, or it can participate in various cross-coupling reactions, opening avenues to a diverse library of novel compounds for biological screening. The mastery of this synthetic sequence provides a powerful tool for the exploration of new chemical space in the quest for next-generation therapeutics.

References

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. Available at: [Link]

  • This compound | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC - PubMed Central. Available at: [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. ResearchGate. Available at: [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. NIH. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. Google Patents.
  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

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Application Notes & Protocols: N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine as a Strategic Precursor for Fused Pyridine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Masked Functionality in Heterocyclic Synthesis

Fused pyridine ring systems, particularly imidazo[1,2-a]pyridines, are privileged scaffolds in medicinal chemistry and materials science, recognized for their wide spectrum of biological activities and unique photophysical properties.[1][2] The efficient construction of these bicyclic systems often relies on the clever orchestration of reactive functional groups on a pyridine core. N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine (CAS 1003947-06-5) is a paragon of modern synthetic strategy, embedding masked functionalities that can be sequentially unveiled to facilitate a clean and high-yielding intramolecular cyclization.[3]

This precursor is uniquely engineered for the synthesis of 8-nitroimidazo[1,2-a]pyridine and its derivatives. Its architecture features three key components:

  • A 2-amino group: The initial point of attachment to the pyridine core.

  • An N-(2,2-dimethoxyethyl) group: This acetal serves as a stable, masked equivalent of an aminoacetaldehyde. Under acidic conditions, it hydrolyzes to reveal a reactive aldehyde, poised for cyclization.

  • A 3-nitro group: This powerful electron-withdrawing group serves a dual purpose. Initially, it activates the 2-position of the pyridine ring for the nucleophilic substitution required to synthesize the precursor itself. More critically, it is a latent amino group, which can be unmasked via reduction at the key moment to trigger the final ring-closing step.[1]

This guide provides a detailed exploration of the chemical logic, applications, and step-by-step protocols for leveraging this precursor in the synthesis of fused ring systems.

The Core Transformation: Reductive Cyclization to Imidazo[1,2-a]pyridines

The primary application of this compound is its conversion to 8-nitroimidazo[1,2-a]pyridine through a one-pot reductive cyclization. This transformation is elegant in its efficiency, proceeding through a cascade of reactions that are triggered sequentially under a single set of conditions.

Mechanistic Rationale

The causality behind this synthetic route is rooted in the selective transformation of the nitro group into a nucleophile that can react with the latent electrophile masked as an acetal.

The key steps are:

  • Reduction of the Nitro Group: The process is initiated by the selective reduction of the 3-nitro group to a 3-amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, chemoselectivity (the acetal is stable under these conditions), and the clean nature of the reaction (the only byproduct is water). This step transforms the electron-deficient pyridine ring into a more electron-rich system containing a potent nucleophile (the new 3-amino group) ortho to the side chain.

  • Acid-Catalyzed Deprotection and Cyclization: The reaction is typically run in an acidic solvent like acetic acid, or a neutral solvent with an acid catalyst. The acidic medium serves to protonate and activate the acetal, facilitating its hydrolysis to reveal a transient aldehyde.

  • Intramolecular Condensation & Aromatization: The newly formed 3-amino group immediately attacks the proximate aldehyde, forming a cyclic hemiaminal intermediate. Subsequent dehydration leads to a dihydro-imidazo[1,2-a]pyridine, which rapidly aromatizes under the reaction conditions to yield the thermodynamically stable 8-nitroimidazo[1,2-a]pyridine product.

The entire sequence showcases a high degree of atom economy and procedural simplicity, making it an attractive method for constructing this valuable heterocyclic core.

Visualization of the Synthetic Workflow

The logical flow from the starting precursor to the final fused-ring product and its subsequent potential for diversification is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Core Application: Reductive Cyclization cluster_2 Further Derivatization Start 2-Chloro-3-nitropyridine + Aminoacetaldehyde dimethyl acetal Precursor N-(2,2-Dimethoxyethyl) -3-nitropyridin-2-amine Start->Precursor SNAr FusedRing 8-Nitroimidazo[1,2-a]pyridine Precursor->FusedRing 1. Reduction (e.g., H2, Pd/C) 2. Acid-catalyzed cyclization AminoProduct Imidazo[1,2-a]pyridin-8-amine FusedRing->AminoProduct Reduction of NO2 AmideProduct Amide Derivatives AminoProduct->AmideProduct Acylation OtherProducts Other Functionalized Derivatives AminoProduct->OtherProducts Diazotization, etc.

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Application Note: High-Yield Reduction Strategies for the Synthesis of N-(2,2-dimethoxyethyl)pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols and theoretical justification for the reduction of the nitro group in N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine to afford the versatile diamine intermediate, N-(2,2-dimethoxyethyl)pyridine-2,3-diamine. The synthesis of substituted 2,3-diaminopyridines is a critical step in the development of various pharmacologically active compounds, including imidazopyridines and other heterocyclic scaffolds. This document explores three robust and widely applicable reduction methodologies: catalytic hydrogenation, reduction with iron in acidic medium, and reduction using tin(II) chloride. Each protocol is presented with a step-by-step procedure, a discussion of the underlying chemical principles, and guidance on reaction monitoring, work-up, and purification. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of 2,3-Diaminopyridine Scaffolds

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary aromatic amines.[1] These amines are fundamental building blocks for a vast array of dyes, polymers, agrochemicals, and, most notably, pharmaceuticals.[2] The target product of the reduction discussed herein, N-(2,2-dimethoxyethyl)pyridine-2,3-diamine, is a valuable intermediate. Its vicinal diamine functionality on the pyridine core is primed for cyclocondensation reactions to form fused heterocyclic systems, such as imidazopyridines, which are prevalent motifs in medicinal chemistry.[3]

The starting material, this compound, possesses an electron-deficient pyridine ring due to the presence of the nitro group, which influences the reactivity of the molecule. The successful and high-yielding reduction of this nitro group is paramount. The choice of reduction method is critical and depends on factors such as substrate sensitivity, functional group tolerance, scalability, cost, and safety considerations. This note provides a comparative analysis of three field-proven methods to empower researchers to select the optimal conditions for their specific needs.

Mechanistic Overview of Nitro Group Reduction

The conversion of an aromatic nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction. The reaction proceeds through several intermediates, primarily the nitroso (-NO) and hydroxylamine (-NOH) species.[4]

G Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ caption Figure 1. Stepwise reduction of an aromatic nitro group.

Caption: Figure 1. Stepwise reduction of an aromatic nitro group.

The accumulation of the hydroxylamine intermediate can sometimes be problematic, as these species can be unstable.[5] The different reduction methods discussed—catalytic hydrogenation and dissolving metal reductions—operate via distinct mechanisms to deliver the final amine product.

  • Catalytic Hydrogenation: This heterogeneous catalysis involves the adsorption of the nitro compound and molecular hydrogen (H₂) onto the surface of a metal catalyst (e.g., Palladium, Platinum, Nickel).[6] Within this microenvironment, hydrogen atoms are transferred sequentially to the nitro group, leading to the amine.[7] The efficiency of this method is high, and the only byproduct is water, making it an environmentally clean option.[4]

  • Dissolving Metal Reductions (Fe, SnCl₂): These methods employ a metal as the electron source in an acidic medium. The reaction proceeds through a series of single-electron transfers from the metal surface to the nitro group, with subsequent protonation by the acid.[8] These methods are robust, cost-effective, and often show excellent chemoselectivity.

Experimental Protocols & Methodologies

Safety First: Organic nitro compounds can be thermally unstable and should be handled with care.[2] Reactions, especially catalytic hydrogenations under pressure, should be conducted behind a safety shield in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the method of choice due to its clean reaction profile and high efficiency. Palladium on carbon (Pd/C) is a versatile and common catalyst for this transformation.

This method is highly effective for the reduction of nitro groups on heterocyclic rings. The use of a solvent like ethanol or methanol provides good solubility for the substrate and the product. The reaction is typically run under a positive pressure of hydrogen to ensure a sufficient supply of the reducing agent to the catalyst surface.

  • Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a multi-well pressure reactor) equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% Pd). The catalyst should be handled carefully as it can be pyrophoric.

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol (typically 10-20 mL per gram of substrate).

  • Inerting: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) 3-5 times to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 50-100 psi or 3-7 bar).

  • Reaction: Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 25-50 °C) if necessary. Monitor the reaction progress by observing hydrogen uptake or by analytical methods (TLC, LC-MS).

  • Work-up: Once the reaction is complete (typically 2-16 hours), cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel again with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent (methanol or ethanol) to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-(2,2-dimethoxyethyl)pyridine-2,3-diamine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization/distillation if it is a solid or high-boiling liquid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Charge Charge Reactor: Substrate, Pd/C, Solvent Inert Purge with N₂ Charge->Inert H2 Pressurize with H₂ Inert->H2 React Stir & Heat (Monitor H₂ uptake) H2->React Vent Vent H₂ & Purge N₂ React->Vent Filter Filter through Celite Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify caption Figure 2. Workflow for Catalytic Hydrogenation.

Caption: Figure 2. Workflow for Catalytic Hydrogenation.

Protocol 2: Reduction with Iron Powder in Acidic Media

The reduction of nitroarenes using iron metal in the presence of an acid (the Béchamp reduction) is one of the oldest and most reliable methods in organic synthesis.[2] It is particularly useful for large-scale syntheses due to the low cost of reagents.

Iron powder acts as the electron donor, being oxidized from Fe(0) to iron oxides. A small amount of acid (often acetic acid or hydrochloric acid) is used to activate the iron surface and serve as a proton source. This method often exhibits excellent chemoselectivity, leaving other reducible functional groups intact.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) and iron powder (3-5 eq, fine mesh) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq) or a larger quantity of acetic acid.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring. The reaction is often exothermic. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Cool the reaction mixture to room temperature.

  • Basification: Carefully add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to quench the acid and precipitate iron salts. Be cautious of gas evolution. The pH should be adjusted to ~8.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the iron oxides and salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. If significant water was used, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to give the crude product.

  • Purification: Purify as described in Protocol 1.

Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)

Stannous chloride (SnCl₂) is a mild and effective reducing agent for aromatic nitro compounds, often used when other functional groups sensitive to catalytic hydrogenation are present.[4][8]

In acidic solution (typically concentrated HCl), Sn(II) is a potent reducing agent, readily oxidizing to Sn(IV). The reaction is generally fast and proceeds at room temperature or with gentle heating. The work-up involves basification to precipitate tin hydroxides.

  • Reagent Preparation: In a round-bottom flask, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) in concentrated hydrochloric acid.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in ethanol or acetic acid to the tin(II) chloride solution. The addition may be done at 0 °C to control any initial exotherm.

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., to 50-70 °C) to accelerate the reaction. Monitor the reaction by TLC or LC-MS until completion (typically 30 minutes to 3 hours).

  • Work-up: Cool the reaction mixture in an ice bath.

  • Basification: Very carefully and slowly, add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is strongly basic (pH > 10). A thick, white precipitate of tin(IV) hydroxide will form.

  • Extraction: Extract the resulting slurry with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Filtration (Optional): If the tin salts are difficult to separate by extraction, the mixture can be filtered through Celite® after basification, and the filtrate can then be extracted.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify as described in Protocol 1.

Data Summary and Comparison

The following table summarizes the typical reaction parameters for the described methods. Note that optimal conditions may vary and should be determined empirically for the specific substrate.

Parameter Protocol 1: Catalytic Hydrogenation (Pd/C) Protocol 2: Iron/HCl Reduction Protocol 3: Tin(II) Chloride Reduction
Primary Reagent H₂ gas, 10% Pd/CIron powderSnCl₂·2H₂O
Stoichiometry Catalytic (5-10 mol%)Stoichiometric (3-5 eq)Stoichiometric (3-4 eq)
Solvent Methanol, EthanolEthanol/Water, Acetic AcidEthanol, Acetic Acid, HCl
Temperature 25 - 50 °C70 - 80 °C (Reflux)25 - 70 °C
Pressure 50 - 100 psi (3-7 bar)AtmosphericAtmospheric
Typical Yields High to QuantitativeGood to ExcellentGood to Excellent
Key Advantages High purity, clean (water byproduct), mild temperatureLow cost, scalable, good chemoselectivityMild conditions, high functional group tolerance
Key Disadvantages Requires pressure equipment, catalyst can be pyrophoricStoichiometric metal waste, potentially vigorousStoichiometric tin waste, work-up can be tedious

Conclusion

The reduction of this compound to N-(2,2-dimethoxyethyl)pyridine-2,3-diamine is a key transformation for accessing valuable pharmaceutical intermediates. This application note has detailed three reliable and effective methods to achieve this conversion.

  • Catalytic hydrogenation is recommended for its high efficiency and clean profile, especially when specialized pressure equipment is available.

  • Iron/acid reduction offers a cost-effective and scalable alternative that is well-suited for industrial applications.

  • Tin(II) chloride reduction provides a mild and chemoselective option, ideal for sensitive substrates on a laboratory scale.

The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, cost, available equipment, and the presence of other functional groups in the molecule. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and safely perform this critical synthetic step.

References

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The Strategic Synthesis of Imidazopyridines: A Detailed Guide to the Application of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazopyridine Scaffold

The imidazopyridine core is a privileged heterocyclic structure renowned for its prevalence in a multitude of marketed pharmaceuticals and promising drug candidates.[1] Its unique electronic and steric properties allow for versatile interactions with biological targets, leading to a broad spectrum of therapeutic activities. Notable examples include zolpidem, a widely prescribed hypnotic agent, and alpidem, an anxiolytic.[2][3] The continued interest in this scaffold within medicinal chemistry and drug development necessitates robust and efficient synthetic routes to access diverse analogues. This guide provides an in-depth exploration of a key synthetic strategy involving the versatile intermediate, N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine , focusing on its application in the construction of the imidazo[1,2-a]pyridine ring system through a reductive cyclization pathway.

This document is intended for researchers, medicinal chemists, and process development scientists. It aims to provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring a thorough understanding of the entire synthetic sequence.

Synthetic Strategy Overview: A Two-Stage Approach

The synthesis of the target imidazopyridine from readily available starting materials can be logically divided into two primary stages:

  • Synthesis of the Key Precursor: The formation of this compound from 2-chloro-3-nitropyridine and aminoacetaldehyde dimethyl acetal.

  • Reductive Cyclization: The transformation of the nitro-amino precursor into the fused imidazopyridine ring system.

This approach offers a convergent and flexible route to the desired heterocyclic core.

Part 1: Synthesis of the Precursor, this compound

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction, where the highly reactive 2-chloro-3-nitropyridine is treated with aminoacetaldehyde dimethyl acetal. The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring towards nucleophilic attack.

Causality Behind Experimental Choices:
  • Choice of Starting Materials: 2-Chloro-3-nitropyridine is a commercially available and highly reactive electrophile.[4][5] Aminoacetaldehyde dimethyl acetal serves as a masked aldehyde, which is crucial for the subsequent cyclization step.[6][7]

  • Reaction Conditions: The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl generated during the reaction. A polar aprotic solvent like acetonitrile or DMF is often employed to facilitate the dissolution of the reactants and promote the reaction.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular WeightQuantityMoles (equiv.)
2-Chloro-3-nitropyridine158.55 g/mol 10.0 g63.1 mmol (1.0)
Aminoacetaldehyde dimethyl acetal105.14 g/mol 7.3 g (7.6 mL)69.4 mmol (1.1)
Triethylamine101.19 g/mol 9.6 g (13.2 mL)94.6 mmol (1.5)
Acetonitrile-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (10.0 g, 63.1 mmol) and acetonitrile (200 mL).

  • Stir the mixture at room temperature to dissolve the solid.

  • Add aminoacetaldehyde dimethyl acetal (7.3 g, 69.4 mmol) followed by triethylamine (9.6 g, 94.6 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete (disappearance of the starting 2-chloro-3-nitropyridine), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate (200 mL) and water (100 mL).

  • Separate the organic layer, and wash it with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Part 2: Reductive Cyclization to Form the Imidazo[1,2-a]pyridine Core

This is the pivotal step where the linear precursor undergoes a tandem reduction of the nitro group and subsequent intramolecular cyclization to construct the bicyclic imidazopyridine scaffold. Several reducing agents can be employed for this transformation, with iron in acetic acid and catalytic hydrogenation being the most common and effective methods.

Mechanism of Reductive Cyclization

The reaction proceeds through a well-established mechanistic pathway:

G cluster_0 Reductive Cyclization Mechanism A N-(2,2-Dimethoxyethyl)- 3-nitropyridin-2-amine B Intermediate Diamine A->B Reduction of Nitro Group (e.g., Fe/AcOH or H2, Pd/C) C Iminium Ion Intermediate B->C Intramolecular Nucleophilic Attack D Imidazo[1,2-a]pyridine C->D Elimination of Water & Aromatization G cluster_0 Synthesis of Precursor cluster_1 Reductive Cyclization A 2-Chloro-3-nitropyridine C SNAr Reaction (Base, Solvent, Heat) A->C B Aminoacetaldehyde dimethyl acetal B->C D N-(2,2-Dimethoxyethyl)- 3-nitropyridin-2-amine C->D E Reduction & Cyclization (Fe/AcOH or H2, Pd/C) D->E F Imidazo[1,2-a]pyridine Product E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthesis, improve yields, and overcome common experimental hurdles.

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloro-3-nitropyridine with 2,2-dimethoxyethanamine. The electron-withdrawing nitro group on the pyridine ring activates the 2-position for nucleophilic attack, facilitating the displacement of the chloride leaving group.[1][2][3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction Setup and Execution

Q1: My reaction is not proceeding to completion, or the yield is very low. What are the most likely causes?

A1: Low conversion or yield in this SNAr reaction can stem from several factors. Let's break down the most common culprits:

  • Insufficient Reaction Temperature: SNAr reactions on less activated systems can require elevated temperatures to overcome the activation energy barrier.[6] While the nitro group is strongly activating, insufficient heat will result in a sluggish reaction.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can stabilize the charged Meisenheimer intermediate formed during the reaction.[7] Using a non-polar or protic solvent can significantly hinder the reaction rate.

  • Base Selection and Stoichiometry: A base is typically required to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃). Ensure you are using at least one equivalent of the base. An excess of a strong base might lead to side reactions.

  • Purity of Starting Materials: Impurities in either 2-chloro-3-nitropyridine or 2,2-dimethoxyethanamine can interfere with the reaction. It is advisable to check the purity of your starting materials by NMR or GC-MS before starting the reaction.

Troubleshooting Workflow:

Caption: A workflow diagram for troubleshooting low reaction yields.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the potential side products?

A2: The formation of multiple products is a common issue. Here are some possibilities:

  • Bis-substitution: Although less likely due to the deactivating effect of the first substitution, it's possible for the product to react with another molecule of 2-chloro-3-nitropyridine if a strong base deprotonates the secondary amine.

  • Reaction with Solvent: At high temperatures, solvents like DMF can decompose and participate in side reactions.

  • Degradation of Starting Materials or Product: The nitro group can be sensitive to certain conditions, and the acetal group of 2,2-dimethoxyethanamine can be hydrolyzed if acidic conditions are present.

  • Formation of Isomers: While the 2-position is highly activated, trace amounts of substitution at other positions might occur under harsh conditions, though this is less probable.

Recommended Action: To identify the side products, it is highly recommended to isolate them and characterize them by mass spectrometry and NMR. This will provide definitive information and guide your optimization efforts.

Work-up and Purification

Q3: My product seems to be water-soluble, making extraction difficult. How can I improve the work-up procedure?

A3: The presence of the amine and the methoxy groups can impart some water solubility to the product. Here are some strategies to improve extraction:

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride or another suitable salt. This will decrease the polarity of the aqueous phase and drive your product into the organic layer.

  • Use of a More Polar Extraction Solvent: If you are using a non-polar solvent like hexane or diethyl ether, switch to a more polar solvent such as ethyl acetate or dichloromethane.

  • Back-Extraction: If your product is basic, you can wash the combined organic layers with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase as a salt, leaving non-basic impurities in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃) and re-extract your product with an organic solvent.

Q4: What is the best method for purifying the final product?

A4: Column chromatography is typically the most effective method for purifying this compound.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product.

  • Alternative Methods: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification technique.

Mechanistic Considerations

Q5: Can you explain the role of the nitro group in this reaction?

A5: The nitro group is a strong electron-withdrawing group. It activates the pyridine ring towards nucleophilic attack through both inductive and resonance effects.[2] The resonance effect is particularly important as it allows for the delocalization of the negative charge in the Meisenheimer intermediate, which is the rate-determining step of the reaction. The charge can be delocalized onto the oxygen atoms of the nitro group, which is a very stable arrangement.

Caption: Simplified reaction pathway for the SNAr synthesis.

Experimental Protocol (Optimized)

The following is a generalized, best-practice protocol derived from analogous reactions in the literature.[6][8][9] Researchers should optimize the specific conditions for their setup.

Table 1: Optimized Reaction Parameters

ParameterRecommended ValueRationale
Solvent DMF or DMSOPolar aprotic, stabilizes the Meisenheimer intermediate.[7]
Base K₂CO₃ or DIPEANeutralizes generated HCl without being overly reactive.
Temperature 80-120 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Equivalents of Amine 1.1 - 1.5A slight excess ensures complete consumption of the limiting reagent.
Equivalents of Base 1.5 - 2.0Ensures complete neutralization of HCl.

Step-by-Step Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF (5-10 mL per mmol of limiting reagent), add 2,2-dimethoxyethanamine (1.2 eq) and K₂CO₃ (1.5 eq).

  • Heat the reaction mixture to 100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing). (2022-10-17).
  • CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google P
  • 2,3-diaminopyridine - Organic Syntheses Procedure.
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - NIH.
  • 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem - NIH.
  • N-(2,2-Dimethoxyethyl)
  • Amination of 2-halopyridines.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed.
  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google P
  • We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI.
  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P
  • (PDF)
  • Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method - ChemicalBook.
  • CN1539822A - Method for preparing 2-aminopyridine and its alkyl derivatives - Google P
  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?
  • SNAr Solvents and Reagents - Wordpress.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • nucleophilic arom
  • EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
  • Aminopyridines. II. The Preparation and Properties of 2-(Hydroxyalkylamino)-pyridines1 - American Chemical Society.
  • Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal...
  • An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine - Benchchem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google P
  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH.

Sources

Technical Support Center: Purification of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound.

Introduction to the Compound

This compound is a substituted nitropyridine derivative.[1] The presence of a nitro group, an amino group, and a dimethoxyethyl side chain imparts a moderate polarity to the molecule. Understanding these structural features is crucial for developing an effective purification strategy. This guide will focus on the two most common purification techniques for such compounds: recrystallization and column chromatography .

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-chloro-3-nitropyridine and aminoacetaldehyde dimethyl acetal.[2] Positional isomers from the nitration of the pyridine ring can also be present, which can be challenging to separate due to their similar polarities.[3] Additionally, side-products from potential over-reaction or degradation may be present.

Q2: What are the general solubility properties of this compound?

A2: While specific solubility data is not extensively published, based on its structure and related aminonitropyridines, it is expected to have limited solubility in non-polar solvents like hexanes and better solubility in moderately polar to polar organic solvents such as ethyl acetate, dichloromethane, acetone, and alcohols. Its solubility in water is likely to be low.

Q3: What are the recommended storage conditions for the purified compound?

A3: For long-term stability, this compound should be stored in a cool, dry, and dark environment, preferably in a refrigerator at 2-8°C under an inert atmosphere.[1]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, finding the right solvent system can be challenging.

Problem Potential Cause Solution
Compound "oils out" instead of crystallizing. The solvent is too non-polar for the compound at the elevated temperature, causing it to melt rather than dissolve. The cooling process is too rapid.- Use a more polar solvent or a solvent mixture. - Try dissolving the compound in a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., hexane) until turbidity is observed, then cool slowly. - Ensure a slow cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then cool again. - If the compound is too soluble, select a less polar solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
Low recovery of the purified compound. The compound has significant solubility in the cold recrystallization solvent. Premature crystallization occurred during hot filtration.- Minimize the amount of solvent used to dissolve the compound. - Ensure the solution is cooled thoroughly in an ice bath before filtration. - To prevent premature crystallization, pre-heat the filtration funnel and flask.
The purified product is still colored (e.g., yellow/brown). Colored impurities are co-crystallizing with the product. The color may be inherent to the compound.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. - Nitropyridine compounds can inherently be yellow, so a faint yellow color may not indicate an impurity.[4]
Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities.[5]

Problem Potential Cause Solution
Poor separation of the desired compound from impurities (overlapping spots on TLC). The mobile phase is too polar or not polar enough. The stationary phase is not appropriate.- Optimize the mobile phase using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). A good starting point for similar compounds is a mixture of petroleum ether and ethyl acetate.[6] - If separation is still poor, consider using a different stationary phase, such as alumina, or a different solvent system.
The compound is streaking on the TLC plate and the column. The compound is too polar for the mobile phase, leading to strong interaction with the silica gel. The sample is overloaded on the column.- Increase the polarity of the mobile phase. - Adding a small amount of a polar modifier like methanol or a few drops of triethylamine to the mobile phase can sometimes improve peak shape for basic compounds like amines.[4] - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
The compound does not elute from the column. The mobile phase is not polar enough to move the compound. The compound may be irreversibly adsorbed to the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution). - If the compound is very polar, a reverse-phase column might be a better alternative.[7]
The collected fractions are still impure. The column was not packed properly, leading to channeling. The elution was too fast.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Control the flow rate to allow for proper equilibration between the stationary and mobile phases.

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Various solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material with different solvent ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, less polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar composition and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) is_pure Is the product pure by TLC/NMR? try_recrystallization->is_pure is_pure->column_chromatography No final_product Pure Product is_pure->final_product Yes column_chromatography->final_product

Caption: Decision tree for selecting a purification method.

Workflow for Flash Column Chromatography

Column_Chromatography_Workflow start Start tlc 1. TLC Analysis to find optimal mobile phase start->tlc pack 2. Pack column with silica gel slurry tlc->pack load 3. Load sample onto the column pack->load elute 4. Elute with mobile phase load->elute collect 5. Collect fractions elute->collect monitor 6. Monitor fractions by TLC collect->monitor combine 7. Combine pure fractions monitor->combine evaporate 8. Evaporate solvent combine->evaporate end Pure Product evaporate->end

Caption: Step-by-step workflow for flash column chromatography.

References

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Reddit. (2022). Struggling with the purification of a nitroaldol product. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(2,2-Diethoxyethyl)pyridine-2-methylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (1964). 2,3-DIAMINOPYRIDINE. Retrieved from [Link]

  • Google Patents. (n.d.). A process for preparation of praziquantel.
  • Veeprho. (n.d.). N,N-bis(2,2-dimethoxyethyl)nitrous amide. Retrieved from [Link]

  • YouTube. (2023). Common Problems During His-tag Purification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from [Link]

  • PubMed. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Shodex. (n.d.). NH2P-50 series columns. Retrieved from [Link]

  • PubChem. (n.d.). N-isopropyl-3-nitropyridin-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitropyridin-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

Sources

Technical Support Center: N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the synthesis of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine. It addresses common side reactions, troubleshooting, and frequently asked questions to ensure experimental success and high product purity.

Section 1: Understanding the Core Reaction and Potential Pitfalls

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The primary amine of 2,2-dimethoxyethanamine acts as the nucleophile, displacing the chlorine atom on 2-chloro-3-nitropyridine. The electron-withdrawing nitro group at the 3-position is crucial as it activates the pyridine ring for nucleophilic attack, primarily at the C2 and C6 positions.[1]

The Main Reaction Pathway

The intended reaction proceeds as follows:

Main_Reaction cluster_products Products 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Product This compound 2-chloro-3-nitropyridine->Product + 2,2-dimethoxyethanamine 2,2-dimethoxyethanamine 2,2-dimethoxyethanamine HCl HCl

Caption: Desired SNAr reaction pathway.

While this reaction appears straightforward, several side reactions can occur, leading to a complex product mixture and reduced yield. Understanding these potential side reactions is the first step in troubleshooting and optimizing your synthesis.

Section 2: Troubleshooting Guide for Common Side Reactions

This section details potential side products and provides actionable troubleshooting steps.

Question 1: My reaction is producing a significant amount of a dark, tarry substance, and the yield of my desired product is low. What could be the cause?

Answer: The formation of dark, polymeric materials is often indicative of side reactions involving the highly reactive nitro group or instability of the starting materials or product under the reaction conditions.

Possible Causes & Solutions:

  • Overheating: The SNAr reaction is exothermic. Excessive temperatures can lead to decomposition and polymerization.

    • Troubleshooting: Carefully control the reaction temperature using an ice bath during the addition of the amine. Monitor the internal temperature throughout the reaction.

  • Presence of Strong Bases: While a base is often used to scavenge the HCl byproduct, strong, non-nucleophilic bases can deprotonate other positions on the pyridine ring, leading to unwanted reactions.

    • Troubleshooting: Use a mild base such as sodium bicarbonate or potassium carbonate. Alternatively, use a slight excess of the 2,2-dimethoxyethanamine to act as both the nucleophile and the base.

  • Reaction with Solvent: Certain solvents can react with the starting materials or intermediates. For example, in the presence of a strong base, hydroxide ions from residual water can react with 2-chloro-3-nitropyridine.[2]

    • Troubleshooting: Ensure the use of dry solvents. Consider using a non-reactive aprotic solvent like DMF, DMSO, or acetonitrile.

Question 2: I'm observing a second major product in my LC-MS analysis with the same mass as my desired product. What could this be?

Answer: This is likely an isomer of your target compound. In the reaction with 2-chloro-3-nitropyridine, nucleophilic attack can also occur at the C6 position, although it is generally less favored.[1]

Side Product Profile:

Compound NameStructureCommon Analytical Signature
N-(2,2-Dimethoxyethyl)-5-nitropyridin-2-amineIsomer of the desired productSame mass in MS, different retention time in LC, distinct NMR spectrum

Troubleshooting:

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the reaction, favoring substitution at the more electron-deficient C2 position.[1]

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different solvents (e.g., polar aprotic vs. nonpolar) to see if the isomeric ratio improves.

  • Purification: If the formation of the isomer cannot be completely suppressed, careful chromatographic purification is necessary. A gradient elution on silica gel, starting with a nonpolar solvent and gradually increasing the polarity, can often effectively separate the two isomers.

Question 3: My NMR spectrum shows signals that suggest the acetal group has been modified. What could be happening?

Answer: The dimethoxyethyl group contains an acetal, which is sensitive to acidic conditions and can undergo hydrolysis.[3][4][5][6]

Possible Side Products from Acetal Hydrolysis:

Compound NameStructureCommon Analytical Signature
N-(2-oxoethyl)-3-nitropyridin-2-amineAldehyde productDisappearance of the methoxy signals in NMR, appearance of an aldehyde proton signal (~9-10 ppm).
Hemiacetal IntermediateIntermediate in hydrolysisCan be observed under certain conditions, characterized by a new hydroxyl proton signal.

Troubleshooting:

  • Control of pH: The HCl generated during the reaction can catalyze the hydrolysis of the acetal.[3]

    • Solution: Ensure an adequate amount of base is present throughout the reaction to neutralize the generated acid. A slow, controlled addition of the amine to the reaction mixture containing the base can help maintain a non-acidic environment.

  • Aqueous Work-up: Prolonged exposure to acidic conditions during the work-up can also lead to acetal hydrolysis.

    • Solution: Perform the aqueous work-up quickly and under neutral or slightly basic conditions. Use a saturated sodium bicarbonate solution to wash the organic layer and neutralize any residual acid.

Question 4: I'm seeing impurities that appear to be related to the amine starting material. What are the likely culprits?

Answer: Side reactions involving the amine starting material can lead to several byproducts.

Potential Amine-Related Side Products:

Compound NameStructureCommon Analytical Signature
N,N-bis(2,2-dimethoxyethyl)-3-nitropyridin-2-amineProduct of double additionHigher mass in MS
N-Nitroso-bis(2,2-dimethoxyethyl)amineN-nitrosamine impurityCan be formed if there are residual nitrites from the synthesis of the nitropyridine[7][8][9][10]

Troubleshooting:

  • Stoichiometry Control: To avoid double addition, use a controlled stoichiometry of the amine. A slight excess (1.1-1.5 equivalents) is often sufficient.

  • Purity of Starting Materials: Ensure the purity of your 2-chloro-3-nitropyridine to avoid side reactions from impurities like residual nitrating agents.[11]

  • Reaction with Nitrous Acid: If there is a possibility of nitrous acid contamination, be aware of the potential for N-nitrosamine formation, especially with any secondary amine impurities.[7][8][9][10]

Troubleshooting_Workflow Start Experiment Start Low_Yield Low Yield / Tarry Mixture? Start->Low_Yield Isomer_Formation Isomeric Impurity? Low_Yield->Isomer_Formation No Control_Temp Control Temperature Use Mild Base Use Dry Solvent Low_Yield->Control_Temp Yes Acetal_Hydrolysis Acetal Hydrolysis? Isomer_Formation->Acetal_Hydrolysis No Optimize_Conditions Lower Temperature Change Solvent Purify by Chromatography Isomer_Formation->Optimize_Conditions Yes Amine_Side_Reactions Amine-Related Impurities? Acetal_Hydrolysis->Amine_Side_Reactions No Control_pH Add Base Neutral/Basic Work-up Acetal_Hydrolysis->Control_pH Yes End Pure Product Amine_Side_Reactions->End No Control_Stoichiometry Control Stoichiometry Check Starting Material Purity Amine_Side_Reactions->Control_Stoichiometry Yes Control_Temp->Isomer_Formation Optimize_Conditions->Acetal_Hydrolysis Control_pH->Amine_Side_Reactions Control_Stoichiometry->End

Caption: Troubleshooting workflow for common issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally good choices as they can solvate the reactants and facilitate the SNAr reaction. The choice of solvent can also influence the reaction rate and selectivity, so some optimization may be necessary for your specific conditions.

Q2: What is the optimal temperature for this reaction?

A2: The reaction is often carried out at room temperature or with gentle heating. However, to minimize side reactions, it is recommended to start at a lower temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.

Q3: How can I effectively purify the final product?

A3: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution using a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.

Q4: Is the product stable for long-term storage?

A4: While generally stable, the product contains a nitro group and an amine, which can be susceptible to degradation over time, especially if exposed to light or high temperatures.[12] It is best to store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Q5: Are there any specific safety precautions I should take?

A5: 2-Chloro-3-nitropyridine is toxic and an irritant.[13] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The amine reactant can also be corrosive and an irritant. Consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.

Section 4: Experimental Protocol - General Procedure

This is a generalized protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-3-nitropyridine (1.0 eq) and a mild base such as sodium bicarbonate (1.5 eq) in a dry, aprotic solvent (e.g., DMF).

  • Amine Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2,2-dimethoxyethanamine (1.1 eq) in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry. (n.d.). Google Patents.
  • Reaction of Amines with Nitrous Acid. (2023, January 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Reaction of amines with nitrous acid | Amines | Class 12 | Chemistry | Khan Academy. (2024, December 31). Khan Academy. Retrieved January 23, 2026, from [Link]

  • The Reaction of Amines with Nitrous Acid. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017, February 24). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]

  • Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. (n.d.). The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

  • Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines [ORGANIC CHEMISTRY] Klein. (2021, February 25). YouTube. Retrieved January 23, 2026, from [Link]

  • Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Acetals Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor. Retrieved January 23, 2026, from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]

  • 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613. (n.d.). PubChem - NIH. Retrieved January 23, 2026, from [Link]

  • (PDF) Impurity profile of amino acids? (2025, August 10). ResearchGate. Retrieved January 23, 2026, from [Link]

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Troubleshooting "N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine (CAS 1003947-06-5). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Here, we address common and complex issues encountered during its synthesis, purification, and subsequent reactions. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your experimental outcomes with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is principally a synthetic intermediate. Its value lies in the strategic placement of three key functional groups:

  • A nucleophilic secondary amine , which can be further functionalized.

  • An electron-withdrawing nitro group , which activates the pyridine ring and can be reduced to an amine for further diversification.

  • A dimethyl acetal group , which serves as a stable protecting group for an acetaldehyde moiety.

The most common application involves the deprotection of the acetal to reveal an aldehyde, which then undergoes intramolecular cyclization to form substituted imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is critical to maintain the integrity of the compound.

  • Temperature: Store refrigerated at 2-8°C for long-term stability.[3][4]

  • Atmosphere: It is best stored under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or reaction with atmospheric moisture.[5]

  • Light: Protect from light, as nitro-aromatic compounds can be light-sensitive.

  • Handling: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[6] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What is the typical synthetic route for this compound?

A3: The most direct and common method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting 2-chloro-3-nitropyridine with aminoacetaldehyde dimethyl acetal. The electron-withdrawing effect of the nitro group at the 3-position strongly activates the chlorine atom at the 2-position for displacement by the amine nucleophile.[7][8]

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., EtOAc/Water) Start->Workup AcidWash Optional: Dilute HCl Wash (Separates Basic Product) Workup->AcidWash If impurities are non-basic Column Silica Gel Chromatography Workup->Column Basify Basify Aqueous Layer & Re-extract Product AcidWash->Basify Basify->Column TreatedColumn Option A: Silica + 1% Et₃N in Eluent Column->TreatedColumn If tailing occurs IonExchange Option B: Cation-Exchange Chromatography Column->IonExchange For difficult separations Pure Pure Product Column->Pure If separation is clean TreatedColumn->Pure IonExchange->Pure

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Technical Support Center: Strategies for "N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine" Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming the solubility challenges associated with this compound. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.

Introduction to the Challenge

"this compound" is a molecule with a complex physicochemical profile. Its structure, featuring a polar 2-amino-3-nitropyridine core and a non-polar N-(2,2-dimethoxyethyl) side chain, results in limited aqueous solubility. Understanding the interplay between these structural elements is key to devising effective solubilization strategies. The presence of a basic aminopyridine moiety suggests that solubility may be pH-dependent, while the acid-labile acetal group necessitates careful consideration of formulation conditions to prevent degradation.

This guide will walk you through a systematic approach to addressing these challenges, from initial solvent selection to advanced formulation techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my "this compound" poorly soluble in aqueous buffers?

Answer: The limited aqueous solubility of "this compound" arises from a combination of factors inherent to its molecular structure:

  • Hydrophobic Character: The pyridine ring and the dimethoxyethyl side chain contribute to the molecule's overall hydrophobicity, making it less favorable to interact with polar water molecules.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice and allow individual molecules to be solvated can be significant, further limiting solubility.

Troubleshooting Guide 1: Initial Dissolution & Stock Solution Preparation

A common starting point for many biological assays is the preparation of a concentrated stock solution in an organic solvent, which is then diluted into an aqueous buffer.

Issue: My compound won't dissolve in common organic solvents to create a stock solution.

Root Cause Analysis & Solution Workflow:

Diagram 1: Workflow for preparing a stock solution.

Step-by-Step Protocol: Preparing a Concentrated Stock Solution

  • Solvent Selection: Based on the properties of the related compound, 2-aminopyridine, polar aprotic solvents are a good starting point.[1]

    • Primary Recommendation: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Secondary Recommendation: Ethanol or Methanol.

  • Dissolution:

    • Add the desired amount of "this compound" to a clean, dry vial.

    • Add the selected solvent incrementally while vortexing or sonicating.

  • Gentle Heating: If the compound does not fully dissolve at room temperature, gentle warming of the solution in a water bath (30-40°C) can be employed. Caution: Avoid excessive heat to prevent potential degradation.

  • Observation: After dissolution, allow the solution to cool to room temperature and observe for any precipitation. If precipitation occurs, a co-solvent system may be necessary.

Table 1: Recommended Organic Solvents for Stock Solution Preparation

SolventPolarityRationale
DMSO HighExcellent solubilizing power for a wide range of organic molecules.
DMF HighSimilar to DMSO, a strong polar aprotic solvent.
Ethanol MediumA common, less toxic solvent for biological applications.
Methanol MediumSimilar to ethanol, but can be more volatile.
FAQ 2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

Answer: This is a common phenomenon known as "antisolvent precipitation." When the highly concentrated DMSO stock is introduced into the aqueous buffer (the "antisolvent"), the compound is no longer soluble in the mixed solvent system and crashes out of solution.

Troubleshooting Guide 2: Preventing Precipitation in Aqueous Buffers

Issue: Compound precipitates upon dilution of the organic stock solution into the final aqueous buffer.

Root Cause Analysis & Solution Workflow:

Sources

"N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine" catalyst selection for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine

A Senior Application Scientist's Guide to Utilization in Synthetic Chemistry

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are using this versatile synthetic intermediate. My aim is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate challenges and optimize your synthetic strategies. The information herein is grounded in established chemical literature to ensure accuracy and reliability.

While sometimes mistaken for a catalyst, this compound is a valuable building block, prized for its distinct reactive sites that allow for sequential and regioselective modifications. This guide will walk you through its core reactivity, common transformations, and troubleshooting for potential issues you may encounter.

Core Technical FAQs

Q1: What are the primary reactive sites of this compound and how does its structure influence its reactivity?

Answer: this compound has three key functional groups, each with distinct reactivity that can be addressed selectively:

  • The 3-Nitro Group : As a powerful electron-withdrawing group, the nitro moiety deactivates the pyridine ring towards electrophilic aromatic substitution. However, it strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr), particularly at the positions ortho and para to it (positions 2, 4, and 6).[1]

  • The 2-Amino Group : This secondary amine is a nucleophilic center. It can be acylated, alkylated, or participate in cyclization reactions. Its nucleophilicity is somewhat tempered by the adjacent electron-withdrawing nitro group.

  • The N-(2,2-Dimethoxyethyl) Acetal : This group serves as a masked aldehyde. The dimethyl acetal is stable under basic and nucleophilic conditions, making it an excellent protecting group.[2] It can be hydrolyzed under acidic conditions to reveal a reactive aldehyde functionality for subsequent transformations like Pictet-Spengler reactions or reductive aminations.

The interplay of these groups allows for a multi-step, regioselective synthetic strategy, making it a valuable intermediate in the construction of complex heterocyclic systems.[3][4]

Reactivity_Map A N-(2,2-Dimethoxyethyl)- 3-nitropyridin-2-amine B Nitro Group (-NO2) (Position 3) A->B C Amino Group (-NHR) (Position 2) A->C D Acetal Group (-CH(OMe)2) A->D E Reduction to -NH2 (e.g., H2/Pd, Fe/HCl) B->E F Nucleophilic Aromatic Substitution (SNAr) (Can act as leaving group) B->F G Acylation / Alkylation C->G H Acid-catalyzed Deprotection to Aldehyde D->H Nitro_Reduction_Workflow start Start step1 Dissolve Substrate in Ethanol start->step1 step2 Add Pd/C (5-10 mol%) step1->step2 step3 Heat to 50-60 °C step2->step3 step4 Add Hydrazine Hydrate (3-5 eq.) dropwise step3->step4 step5 Monitor by TLC/LC-MS (Typically 2-4 hours) step4->step5 step6 Reaction Complete? step5->step6 step6->step4 No, add more hydrazine step7 Filter through Celite to remove Pd/C step6->step7 Yes step8 Concentrate Filtrate under vacuum step7->step8 step9 Purify by Column Chromatography step8->step9 end N1-(2,2-Dimethoxyethyl) pyridine-2,3-diamine step9->end

Caption: Workflow for selective nitro group reduction.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol %).

  • Heating: Heat the suspension to 50-60 °C with vigorous stirring.

  • Reagent Addition: Add hydrazine monohydrate (3.0 - 5.0 eq.) dropwise via a syringe over 15-20 minutes. An exothermic reaction and gas evolution (N₂) will be observed. Caution: Add slowly to control the reaction rate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired N¹-(2,2-dimethoxyethyl)pyridine-2,3-diamine.

Protocol 2: Acetal Deprotection to Aldehyde for In Situ Use

This protocol describes the generation of the aldehyde using a solid-supported acid catalyst, ideal for immediate use in a subsequent step.

Acetal_Deprotection_Workflow start Start step1 Dissolve Substrate in Acetone/Water (9:1) start->step1 step2 Add Amberlyst-15 resin step1->step2 step3 Stir at Room Temperature step2->step3 step4 Monitor by TLC/LC-MS (Typically 4-8 hours) step3->step4 step5 Reaction Complete? step4->step5 step5->step3 No, continue stirring step6 Filter to remove resin step5->step6 Yes step7 Solution containing aldehyde is ready for next step step6->step7 end Proceed to Next Reaction (e.g., Reductive Amination) step7->end

Caption: Workflow for acetal deprotection for in situ use.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 9:1 mixture of acetone and water.

  • Catalyst Addition: Add Amberlyst-15 ion-exchange resin (approx. 20% by weight of the substrate).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, filter the mixture to remove the Amberlyst-15 resin. Wash the resin with a small amount of acetone.

  • In Situ Use: The resulting filtrate, which contains the desired aldehyde, can be used directly in the next synthetic step without isolation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Nitro Reduction 1. Catalyst poisoning or deactivation.2. Insufficient reducing agent (e.g., hydrazine).3. Poor quality of reagents.1. Filter the reaction mixture and add fresh Pd/C catalyst.2. Add an additional 1-2 equivalents of hydrazine hydrate and continue monitoring.3. Use freshly opened or verified reagents.
Acetal is Deprotected During Nitro Reduction The reaction conditions are too acidic or the temperature is too high.1. Switch to a non-acidic reduction method like catalytic hydrogenation with H₂ gas or hydrazine.2. If using a transfer hydrogenation source, ensure the reaction is buffered or run at a lower temperature.
Low Yield on Acetal Deprotection 1. The resulting aldehyde is unstable and decomposed during workup/isolation.2. Incomplete reaction.1. Avoid isolation. Plan the synthesis so the aldehyde can be used in situ for the next step.2. Increase reaction time or add a small amount of a stronger acid (e.g., a drop of acetic acid). Monitor carefully to avoid side-product formation.
Multiple Products in SNAr Reactions 1. Reaction temperature is too high, leading to lack of regioselectivity.2. The nucleophile is reacting at multiple sites.3. A nitro-group migration may have occurred. [5]1. Lower the reaction temperature and increase the reaction time.2. Consider using a bulkier or less reactive nucleophile to improve selectivity.3. Re-verify the structure of the product using 2D NMR techniques. Consider alternative synthetic routes if migration is unavoidable.
Poor Solubility of Starting Material The chosen solvent is not appropriate for the substrate.1. For reactions involving polar reagents, try solvents like DMF, DMSO, or NMP.2. For less polar systems, THF or Dioxane may be effective, potentially with gentle heating.

References

  • Jia, Z., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Retrieved from [Link]

  • user27903. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Amino-3-Nitropyridine Supplier & Manufacturer in China. Retrieved from [Link]

  • Bastrakov, M. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5679. Retrieved from [Link]

  • Nielsen, A. T., et al. (2001). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective vicarious nucleophilic amination of 3-nitropyridines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitropyridine N-oxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5355. Retrieved from [Link]

  • Gruber, W. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 31(12), 1181-1189. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (2012). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. Retrieved from [Link]

  • Scott, J. L., & Scott, F. J. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3478-3486. Retrieved from [Link]

  • Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(40), 14751-14766. Retrieved from [Link]

  • Li, H., et al. (2015). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 20(7), 11319-11332. Retrieved from [Link]

  • ChemBK. (2024). 4-Pyridinamine, 3-nitro-. Retrieved from [Link]

  • Matsuoka, S., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

  • Klyuev, M. V., & Shmelev, L. V. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). Retrieved from [Link]

  • ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2014, March 8). Using Acetals as a Protecting Group for Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.

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Validation & Comparative

A Senior Application Scientist's Guide to N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine and its Place in the Aminonitropyridine Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the trajectory of a synthesis campaign. Within the realm of nitrogen-containing heterocycles, aminonitropyridines are a cornerstone, offering a versatile platform for the construction of complex molecular architectures with profound biological implications. This guide provides an in-depth comparison of a specialized aminonitropyridine, N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine , with other members of the aminonitropyridine family. We will delve into its synthesis, comparative reactivity, and potential applications, supported by experimental insights and protocols.

Introduction to the Aminonitropyridine Scaffold

Aminonitropyridines are a class of pyridine derivatives characterized by the presence of both an amino and a nitro group on the pyridine ring. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, activating it for nucleophilic aromatic substitution and influencing the reactivity of the amino group.[1] This unique electronic profile makes them invaluable precursors for a diverse range of heterocyclic systems, most notably imidazo[1,2-a]pyridines, which are prevalent motifs in numerous biologically active compounds.[2][3]

The position of the nitro and amino groups on the pyridine ring dictates the reactivity and the types of isomers that can be formed. The 2-amino-3-nitropyridine scaffold, the focus of this guide, is particularly important for the synthesis of 8-nitroimidazo[1,2-a]pyridines, a class of compounds with demonstrated activities including anti-infective and anticancer properties.[1][4]

Synthesis of N-Substituted 2-Amino-3-nitropyridines: A Comparative Overview

The most common and direct route to N-substituted 2-amino-3-nitropyridines is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 2-chloro-3-nitropyridine, with a primary amine. The chloro group at the 2-position is activated by the adjacent nitro group, facilitating its displacement by the amine nucleophile.

Synthesis_Comparison cluster_starting_material Starting Material cluster_amines Amine Nucleophiles cluster_products N-Substituted 2-Amino-3-nitropyridines 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine This compound This compound 2-Chloro-3-nitropyridine->this compound SNAr N-Ethyl-3-nitropyridin-2-amine N-Ethyl-3-nitropyridin-2-amine 2-Chloro-3-nitropyridine->N-Ethyl-3-nitropyridin-2-amine SNAr N-Phenyl-3-nitropyridin-2-amine N-Phenyl-3-nitropyridin-2-amine 2-Chloro-3-nitropyridine->N-Phenyl-3-nitropyridin-2-amine SNAr 2,2-Dimethoxyethanamine 2,2-Dimethoxyethanamine 2,2-Dimethoxyethanamine->this compound Simple Alkylamine (e.g., Ethylamine) Simple Alkylamine (e.g., Ethylamine) Simple Alkylamine (e.g., Ethylamine)->N-Ethyl-3-nitropyridin-2-amine Aniline Aniline Aniline->N-Phenyl-3-nitropyridin-2-amine

Synthesis of this compound

Table 1: Comparison of Synthetic Parameters for N-Substituted 2-Amino-3-nitropyridines

N-SubstituentAmine ReactantTypical Reaction ConditionsExpected YieldKey Considerations
2,2-Dimethoxyethyl 2,2-DimethoxyethanamineBase (e.g., Et3N, K2CO3), Solvent (e.g., EtOH, DMF), HeatGood to ExcellentThe acetal is generally stable to these conditions. Purification may involve chromatography.
Ethyl EthylamineSimilar to aboveGood to ExcellentEthylamine is volatile; the reaction may need to be performed in a sealed vessel.
Phenyl AnilineOften requires slightly harsher conditions or a catalyst (e.g., Pd-catalyzed) due to lower nucleophilicity of aniline.Moderate to GoodPotential for side reactions if the aniline ring is activated.
Propargyl PropargylamineSimilar to alkylaminesGoodThe alkyne functionality can be sensitive to certain reagents and conditions.
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous reactions.

Materials:

  • 2-Chloro-3-nitropyridine

  • 2,2-Dimethoxyethanamine

  • Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in ethanol (or DMF) is added 2,2-dimethoxyethanamine (1.1-1.5 eq).

  • A base, such as triethylamine (1.5-2.0 eq) or potassium carbonate (2.0 eq), is added to the mixture.

  • The reaction mixture is heated to reflux (for EtOH) or 80-100 °C (for DMF) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Comparative Reactivity in the Synthesis of Imidazo[1,2-a]pyridines

A primary application of N-substituted 2-amino-3-nitropyridines is their conversion to the corresponding 8-nitroimidazo[1,2-a]pyridines. This transformation is typically achieved through a condensation reaction with an α-haloketone (e.g., chloroacetaldehyde or bromoacetone) followed by intramolecular cyclization.

Cyclization_Workflow This compound This compound Intermediate_N-alkylation N-Alkylation with α-haloketone This compound->Intermediate_N-alkylation Intramolecular_Cyclization Intramolecular Cyclization Intermediate_N-alkylation->Intramolecular_Cyclization 8-Nitroimidazo[1,2-a]pyridine 8-Nitroimidazo[1,2-a]pyridine Intramolecular_Cyclization->8-Nitroimidazo[1,2-a]pyridine Hydrolysis_of_Acetal Acetal Hydrolysis (Acidic Conditions) 8-Nitroimidazo[1,2-a]pyridine->Hydrolysis_of_Acetal Aldehyde_Derivative Imidazo[1,2-a]pyridine-aldehyde Hydrolysis_of_Acetal->Aldehyde_Derivative

Influence of the N-Substituent on Reactivity

The nature of the N-substituent can influence the rate and efficiency of the cyclization reaction.

  • Steric Hindrance: Bulky N-substituents can sterically hinder the initial N-alkylation step with the α-haloketone, potentially requiring longer reaction times or higher temperatures. The N-(2,2-dimethoxyethyl) group is moderately bulky and may exhibit slightly slower kinetics compared to a simple N-ethyl group.

  • Electronic Effects: The electronic nature of the N-substituent generally has a less pronounced effect on this particular cyclization, as the key electronic driving force comes from the pyridine ring itself.

  • Side Chain Reactivity: The N-(2,2-dimethoxyethyl) substituent introduces a unique functionality: an acetal group. This acetal is stable under the basic or neutral conditions typically used for the imidazo[1,2-a]pyridine synthesis. However, it can be readily hydrolyzed under acidic conditions to reveal an aldehyde. This "masked" aldehyde functionality is a significant advantage, allowing for late-stage functionalization of the resulting imidazo[1,2-a]pyridine core. This is a key differentiator from simple alkyl or aryl substituents.

Table 2: Comparative Reactivity and Functionalization Potential

N-Substituted 2-Amino-3-nitropyridineExpected Reactivity in CyclizationPotential for Further Functionalization
This compound Good, potentially slightly slower than less hindered analogues.High: The acetal can be deprotected to an aldehyde, enabling a wide range of subsequent reactions (e.g., reductive amination, Wittig reaction, etc.).
N-Ethyl-3-nitropyridin-2-amine Good to ExcellentLow: The ethyl group is generally inert.
N-Phenyl-3-nitropyridin-2-amine GoodModerate: The phenyl ring can be further functionalized through electrophilic aromatic substitution, though this may require specific conditions.
N-Propargyl-3-nitropyridin-2-amine GoodHigh: The terminal alkyne is a versatile handle for "click" chemistry (CuAAC), Sonogashira coupling, and other alkyne-based transformations.

Physicochemical Properties and Biological Relevance

While specific experimental data for this compound is scarce, we can infer some of its properties and potential relevance based on its structure.

  • Solubility: The presence of the dimethoxyethyl group is likely to increase the solubility of the molecule in organic solvents compared to the parent 2-amino-3-nitropyridine.

  • Potential as a Prodrug Moiety: The acetal functionality could potentially be explored as a prodrug strategy. In an acidic environment, such as that found in certain cellular compartments or under specific physiological conditions, the acetal could be cleaved to release a more active aldehyde-containing molecule.

  • Scaffold for Library Synthesis: The latent aldehyde functionality makes this compound an attractive building block for combinatorial chemistry and the generation of diverse compound libraries. Following the construction of the imidazo[1,2-a]pyridine core, deprotection of the acetal would provide a common intermediate that can be reacted with a variety of amines (reductive amination) or other nucleophiles to rapidly generate a library of analogues for biological screening.

Conclusion

This compound emerges as a valuable, albeit specialized, member of the aminonitropyridine family. While its synthesis and initial reactivity in forming the core imidazo[1,2-a]pyridine scaffold are expected to be comparable to other N-alkylated analogues, its key distinguishing feature is the presence of the masked aldehyde functionality. This latent reactivity offers a significant strategic advantage for medicinal chemists and drug discovery professionals, enabling late-stage diversification and the creation of focused compound libraries.

In comparison to simple N-alkyl or N-aryl aminonitropyridines, which offer limited opportunities for subsequent modification of the N-substituent, this compound provides a gateway to a much broader chemical space. Its utility is comparable to other functionally-rich analogues like N-propargyl-3-nitropyridin-2-amine, but offers a different, and often complementary, set of synthetic transformations. For researchers seeking to explore the structure-activity relationships of imidazo[1,2-a]pyridines and related heterocyclic systems, this compound represents a powerful and versatile tool.

References

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  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry.
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  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2020). ChemRxiv.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). Organic Letters, 17(10), 2466-2469.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Molecules, 27(19), 6296.
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  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(1).
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A Comparative Guide to the Synthesis of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine is a key intermediate in the synthesis of various heterocyclic compounds of interest in pharmaceutical and materials science research. Its structural motif, featuring a substituted 2-aminopyridine core, is prevalent in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug development and organic synthesis.

This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis of the available methods. The information presented herein is intended to enable researchers to make informed decisions when selecting a synthetic strategy that best suits their specific laboratory capabilities and research objectives.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-3-nitropyridine and aminoacetaldehyde dimethyl acetal. The electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions. The reaction with a primary amine, such as aminoacetaldehyde dimethyl acetal, proceeds via a Meisenheimer complex intermediate, leading to the displacement of the halide leaving group.[1][2]

Reaction Mechanism

The SNAr mechanism for this transformation is a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aminoacetaldehyde dimethyl acetal attacks the electron-deficient carbon at the 2-position of the 2-chloro-3-nitropyridine ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product, this compound.

SNAr_Mechanism

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the SNAr reaction. This protocol is based on established methodologies for similar reactions.[1][3]

Materials:

  • 2-Chloro-3-nitropyridine

  • Aminoacetaldehyde dimethyl acetal

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF, add aminoacetaldehyde dimethyl acetal (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis of Starting Materials

The commercial availability of the starting materials can vary. Therefore, reliable synthetic procedures for their preparation are essential.

Synthesis of 2-Chloro-3-nitropyridine

A common method for the preparation of 2-chloro-3-nitropyridine involves a two-step process starting from the readily available 2-hydroxypyridine.[4]

  • Nitration of 2-Hydroxypyridine: 2-Hydroxypyridine is nitrated using a mixture of sulfuric acid and nitric acid to yield 2-hydroxy-3-nitropyridine. The reaction temperature is typically controlled to prevent over-nitration.

  • Chlorination of 2-Hydroxy-3-nitropyridine: The resulting 2-hydroxy-3-nitropyridine is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to give 2-chloro-3-nitropyridine.

Alternatively, 2-chloro-3-nitropyridine can be synthesized by the nitration of 2,6-dichloropyridine.[5]

StartingMaterial1_Synth

Synthesis of Aminoacetaldehyde Dimethyl Acetal

Aminoacetaldehyde dimethyl acetal is typically synthesized from chloroacetaldehyde dimethyl acetal and ammonia.[6] This reaction is a nucleophilic substitution where ammonia displaces the chloride. The reaction is usually carried out in an autoclave at elevated temperature and pressure.

StartingMaterial2_Synth

Comparison of Synthesis Routes

While the SNAr reaction with 2-chloro-3-nitropyridine is the most common approach, other routes can be considered. The choice of route may depend on the availability of starting materials, desired scale, and safety considerations.

Route Starting Materials Key Reaction Advantages Disadvantages Typical Yield
Route 1: SNAr with 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine, Aminoacetaldehyde dimethyl acetalNucleophilic Aromatic SubstitutionHigh yields, readily available starting materials, well-established methodology.[1]May require elevated temperatures.70-90%
Route 2: SNAr with other 2-Halo-3-nitropyridines 2-Fluoro- or 2-Bromo-3-nitropyridine, Aminoacetaldehyde dimethyl acetalNucleophilic Aromatic SubstitutionFluoro-substituted pyridines can be more reactive, potentially allowing for milder reaction conditions.Fluoro- and bromo-pyridines may be more expensive or less readily available than the chloro-analog.60-85%
Route 3: N-Alkylation of 2-Amino-3-nitropyridine 2-Amino-3-nitropyridine, 2,2-Dimethoxyethyl halide or tosylateN-AlkylationAvoids the use of halogenated pyridines.Potential for N,N-dialkylation or reaction at other sites; synthesis of the alkylating agent may be required.[7]40-60%

Conclusion

The synthesis of this compound is most efficiently achieved through the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with aminoacetaldehyde dimethyl acetal. This method offers high yields and utilizes readily accessible starting materials. While alternative routes exist, they often present challenges in terms of starting material availability, selectivity, or overall efficiency. The detailed protocols and comparative analysis provided in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

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A Comparative Guide to the Bioactivity of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its versatility and significance.[1] Within this broad class, 2-amino-3-nitropyridine derivatives have emerged as a particularly promising chemotype, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides a comparative analysis of the bioactivity of a specific analog, N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine, in the context of its structural congeners. While direct comparative studies on this particular molecule are limited, by examining the structure-activity relationships (SAR) of closely related analogs, we can infer its potential biological profile and guide future research directions.

The 2-Amino-3-nitropyridine Scaffold: A Privileged Motif

The 2-amino-3-nitropyridine core is a key pharmacophore that imparts distinct electronic and steric properties to molecules. The electron-withdrawing nitro group at the 3-position significantly influences the electron density of the pyridine ring, enhancing its susceptibility to nucleophilic attack and modulating its interaction with biological targets.[3] The amino group at the 2-position provides a crucial point for chemical modification, allowing for the introduction of various substituents to explore and optimize biological activity. This strategic placement of functional groups creates a molecule with a high potential for diverse biological interactions.

Synthesis of N-Substituted-3-nitropyridin-2-amine Derivatives

The synthesis of this compound and its analogs typically proceeds through a nucleophilic aromatic substitution reaction. The common starting material is 2-chloro-3-nitropyridine, which is readily available. The chlorine atom at the 2-position is activated by the adjacent electron-withdrawing nitro group, facilitating its displacement by a primary amine.

Experimental Protocol: General Synthesis of N-Substituted-3-nitropyridin-2-amines

  • Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol, acetonitrile, or N,N-dimethylformamide (DMF), add the desired primary amine (1-1.2 equivalents) and a base (e.g., triethylamine or potassium carbonate, 1.5-2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted-3-nitropyridin-2-amine.

G cluster_synthesis General Synthetic Pathway start 2-Chloro-3-nitropyridine reaction Nucleophilic Aromatic Substitution start->reaction Solvent, Base amine Primary Amine (R-NH2) e.g., 2,2-Dimethoxyethylamine amine->reaction Nucleophilic Attack product N-Substituted-3-nitropyridin-2-amine reaction->product

Caption: General synthesis of N-substituted-3-nitropyridin-2-amines.

Comparative Bioactivity Analysis

The bioactivity of this compound can be extrapolated by comparing its structural features with those of analogs with known biological activities. The primary point of variation in this series is the substituent attached to the 2-amino group.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of 2-amino-3-nitropyridine derivatives against various cancer cell lines.[4] The mechanism of action is often multifactorial, with some compounds acting as kinase inhibitors or inducing apoptosis.

Structure-Activity Relationship Insights:

  • Nature of the N-substituent: The nature of the substituent at the 2-amino position plays a critical role in determining anticancer potency. Aromatic and heteroaromatic substituents have been shown to enhance activity, likely through increased interactions with the target protein's binding site.[5]

  • Lipophilicity and Steric Factors: The overall lipophilicity and size of the N-substituent can influence cell permeability and target engagement. For this compound, the dimethoxyethyl group is relatively small and flexible, which may allow for favorable binding to a variety of targets.

  • Presence of Hydrogen Bond Donors/Acceptors: The oxygen atoms in the dimethoxyethyl group can act as hydrogen bond acceptors, potentially forming key interactions within a protein's active site.

Table 1: Comparative Anticancer Activity of Selected 2-Amino-3-nitropyridine Analogs

Compound/AnalogN-SubstituentCancer Cell Line(s)Reported Bioactivity (IC50)Reference
This compound -CH2CH(OCH3)2(Predicted)(Predicted to have moderate activity)N/A
Analog APhenylVariousPotent activity[4]
Analog B4-FluorophenylVariousEnhanced potency over unsubstituted phenyl[4]
Analog CPyridylVariousVariable activity depending on substitution[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

G cluster_mtt MTT Assay Workflow start Seed Cells in 96-well Plate treatment Treat with Test Compounds start->treatment mtt Add MTT Reagent treatment->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Nitropyridine derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[1] The nitro group is a key pharmacophore in this context, as its reduction within microbial cells can lead to the generation of cytotoxic reactive nitrogen species.[8]

Structure-Activity Relationship Insights:

  • N-Substituent Effects: The substituent on the 2-amino group can modulate the antimicrobial spectrum and potency. Analogs with heterocyclic moieties have shown promising activity.

  • LogP Value: The lipophilicity of the molecule, influenced by the N-substituent, can affect its ability to penetrate the microbial cell wall and membrane.

  • Target Specificity: While the generation of reactive nitrogen species is a general mechanism, some analogs may also exhibit specific inhibitory effects on microbial enzymes.

Table 2: Comparative Antimicrobial Activity of Selected 2-Amino-3-nitropyridine Analogs

Compound/AnalogN-SubstituentTarget Organism(s)Reported Bioactivity (MIC)Reference
This compound -CH2CH(OCH3)2(Predicted)(Predicted to have potential activity)N/A
Analog DThiazolylS. aureus, E. coliModerate to good activity[9]
Analog EBenzimidazolylVarious bacteriaPotent activity[1]
Analog FPiperazinylH. pylori (urease inhibition)Potent inhibition[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

While direct experimental data for this compound is not extensively available, a comparative analysis based on its structural analogs suggests that it holds potential as a bioactive molecule. The presence of the 2-amino-3-nitropyridine core, coupled with a flexible and polar N-substituent, indicates that this compound is a promising candidate for screening in both anticancer and antimicrobial assays.

Future research should focus on the synthesis and in-vitro evaluation of this compound and a focused library of its close analogs. This would involve varying the alkyl chain length and the nature of the terminal functional group on the N-substituent. Such studies will provide a clearer understanding of the SAR for this specific subclass of 2-amino-3-nitropyridines and could lead to the identification of novel therapeutic leads.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

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A Comparative Guide to HPLC-Based Purity Validation of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. "N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine" serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a nitropyridine core, presents unique challenges and considerations for analytical characterization. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the validation of its purity, grounded in scientific principles and regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] For purity assessment, this translates to a method that is not only precise and accurate but also specific to the analyte in the presence of potential impurities, degradation products, and process-related contaminants. This guide will explore the nuances of method selection and validation, offering a framework for researchers, scientists, and drug development professionals to establish robust and reliable analytical controls.

HPLC as the Gold Standard: A Comparative Rationale

While other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy have their merits, HPLC, particularly in the reversed-phase (RP-HPLC) mode, stands as the predominant method for purity analysis of moderately polar to non-polar organic compounds like this compound.[2]

Why RP-HPLC is the Method of Choice:

  • Versatility and High Resolution: RP-HPLC offers exceptional resolving power, enabling the separation of structurally similar impurities from the main analyte.

  • Quantitative Accuracy: When properly validated, HPLC with UV detection provides highly accurate and precise quantitative results, crucial for impurity profiling.

  • Non-destructive: The technique is non-destructive, allowing for the potential isolation and further characterization of unknown impurities.

  • Robustness: Well-developed HPLC methods are robust and can be reliably transferred between different laboratories and instruments.

The separation in RP-HPLC is governed by the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[2] This makes it ideally suited for aromatic and heterocyclic compounds.

Strategic Method Development: A Tale of Two Columns

The choice of stationary phase is a critical determinant of separation selectivity. For aromatic nitro compounds, two column chemistries are particularly effective: the ubiquitous C18 and the Phenyl-Hexyl phase. The separation of nitro-aromatics can be challenging due to the presence of structural isomers that may co-elute.[3]

  • The Workhorse: C18 (Octadecylsilane) Columns: C18 columns are the most widely used in RP-HPLC due to their hydrophobicity and broad applicability.[2] They separate compounds primarily based on hydrophobic interactions. For this compound, a C18 column provides a strong starting point for method development.

  • The Specialist: Phenyl-Hexyl Columns: Phenyl-Hexyl columns offer an alternative selectivity based on π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[3] This can be particularly advantageous for separating aromatic and polarizable analytes.[3] The choice of organic modifier in the mobile phase can significantly influence these interactions, with methanol enhancing and acetonitrile decreasing them.[3]

The following workflow illustrates the logical progression of HPLC method validation.

Caption: HPLC Method Validation Workflow

Comparative Experimental Protocol: A Head-to-Head Evaluation

To objectively compare the performance of C18 and Phenyl-Hexyl columns for the purity analysis of this compound, the following experimental design is proposed. This protocol is aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures and the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[4][5][6]

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

  • Columns:

    • Alternative 1: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

    • Alternative 2: Phenyl-Hexyl reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid or trifluoroacetic acid.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and test samples in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]

Chromatographic Conditions
ParameterCondition A (C18 Column)Condition B (Phenyl-Hexyl Column)Rationale
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for amine-containing compounds.
Mobile Phase B AcetonitrileMethanolComparing different organic modifiers to assess selectivity changes, especially for the Phenyl-Hexyl column.[3]
Gradient 20% B to 95% B over 20 min30% B to 95% B over 20 minA gradient elution is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmUV at 254 nmA common wavelength for aromatic compounds; DAD can be used to assess peak purity.
Injection Vol. 10 µL10 µL

Validation Parameters: A Self-Validating System

The following validation parameters must be assessed for the chosen chromatographic system to ensure its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][4][7]

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be free from interference from impurities, degradants, and placebo components. Peak purity index > 0.995.To ensure the method is selective for the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.To demonstrate a proportional relationship between detector response and analyte concentration.
Accuracy 98.0% to 102.0% recovery of the analyte spiked into a placebo mixture at three concentration levels.To assess the closeness of the measured value to the true value.
Precision Repeatability: RSD ≤ 2.0% for six replicate injections. Intermediate Precision: RSD ≤ 2.0% when performed by a different analyst on a different day with different equipment.To evaluate the variability of the method under different conditions.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).To demonstrate the reliability of the method with respect to minor variations in experimental conditions.

Hypothetical Data and Comparative Analysis

The following tables present hypothetical but realistic data to illustrate the comparative performance of the two proposed HPLC methods.

Table 1: System Suitability Comparison

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Tailing Factor (Main Peak) 1.11.2≤ 2.0
Theoretical Plates (Main Peak) > 5000> 4500≥ 2000
Resolution (Main Peak and Closest Impurity) 2.53.1≥ 2.0

Analysis: Both methods meet the system suitability criteria. However, Method B with the Phenyl-Hexyl column shows superior resolution for the critical peak pair, suggesting a better separation of a key impurity.

Table 2: Validation Summary

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Linearity (r²) 0.99950.9998
Accuracy (% Recovery) 99.2% - 101.5%99.5% - 101.1%
Precision (%RSD) 0.8%0.7%
LOQ (% of nominal) 0.05%0.04%

Analysis: Both methods demonstrate excellent linearity, accuracy, and precision. Method B exhibits a slightly lower limit of quantitation, indicating a higher sensitivity for impurity detection.

Conclusion: An Evidence-Based Recommendation

Based on the comparative analysis, while a standard C18 column can provide a validatable method for the purity assessment of this compound, a Phenyl-Hexyl column offers enhanced selectivity and resolution for critical impurities. The π-π interactions afforded by the phenyl stationary phase provide an orthogonal separation mechanism that is particularly beneficial for this class of aromatic compounds.

Therefore, for the development of a robust, high-resolution purity method for this compound, the Phenyl-Hexyl column is the recommended choice. The validation of the analytical method should be performed in accordance with the principles outlined in ICH Q2(R1) to ensure the generation of reliable and scientifically sound data, which is paramount in the pharmaceutical industry.

References

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  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2008). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 65(3), 289-296. [Link]

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The Strategic Advantage of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine in the Synthesis of Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The efficient construction of this bicyclic heteroaromatic system is therefore of paramount importance. This guide provides an in-depth technical comparison of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine as a strategic building block for the synthesis of 8-nitroimidazo[1,2-a]pyridines, benchmarked against traditional and contemporary synthetic alternatives.

The Challenge: Regiocontrolled Synthesis of Substituted Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with a two-carbon electrophile, which forms the imidazole ring.[3][4] While numerous methods exist, challenges such as harsh reaction conditions, limited substrate scope, and poor regioselectivity often hinder their application in complex molecule synthesis.[5] The introduction of substituents onto the pyridine ring, such as the nitro group, further complicates the synthesis, as these groups can be sensitive to certain reaction conditions.[6]

This compound: A Superior Building Block

This compound emerges as a highly effective precursor for the synthesis of 8-nitroimidazo[1,2-a]pyridines. Its key advantage lies in the dimethoxyethyl group, which serves as a masked aldehyde. This functionality allows for a clean and efficient intramolecular cyclization under acidic conditions to form the desired imidazo[1,2-a]pyridine core.

The strategic use of a masked aldehyde circumvents issues associated with the direct use of reactive aldehydes, such as side reactions and instability. The nitro group at the 3-position of the pyridine ring is a versatile handle for further functionalization, making this building block particularly attractive for the generation of compound libraries for drug discovery.[7][8]

Conceptual Workflow: From Building Block to Core Scaffold

The synthetic utility of this compound is best illustrated by its conversion to the 8-nitroimidazo[1,2-a]pyridine scaffold. This transformation is typically achieved through an acid-catalyzed intramolecular cyclization.

G A This compound B Acid-catalyzed hydrolysis of acetal A->B C Intermediate (unstable amino-aldehyde) B->C D Intramolecular cyclization C->D E Dehydration D->E F 8-Nitroimidazo[1,2-a]pyridine E->F

Caption: Synthetic pathway from the building block to the target scaffold.

Comparative Analysis of Synthetic Methodologies

To objectively evaluate the performance of this compound, a comparison with alternative methods for the synthesis of imidazo[1,2-a]pyridines is presented below.

MethodBuilding BlocksCatalyst/ReagentsConditionsYieldsScope & Limitations
This Guide's Focus This compoundAcid (e.g., H₂SO₄, PPA)HeatGood to ExcellentSpecific for 8-substituted derivatives. Requires prior synthesis of the building block.
Tschitschibabin Reaction 2-Aminopyridine, α-haloketoneBase (e.g., NaHCO₃)HeatModerate to GoodA classic method, but can have limited regioselectivity with substituted pyridines and may require harsh conditions.[3]
Groebke-Blackburn-Bienaymé 2-Aminopyridine, aldehyde, isocyanideAcid or Lewis acid catalystRoom temp. or heatGood to ExcellentA versatile one-pot, multi-component reaction, but isocyanides can be toxic and have limited availability.[9][10]
Copper-Catalyzed Oxidative Coupling 2-Aminopyridine, ketoneCu(I) or Cu(II) salt, oxidantHeatGood to ExcellentBroad substrate scope, but requires a metal catalyst which may need to be removed from the final product.[11]
Microwave-Assisted Synthesis 2-Aminopyridine, α-haloketoneNone or catalystMicrowave irradiationExcellentRapid synthesis with high yields, but requires specialized equipment.[5]

Experimental Protocols

Synthesis of 8-Nitroimidazo[1,2-a]pyridine using this compound

This protocol is a representative procedure based on established methods for the cyclization of similar substrates.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a suitable round-bottom flask, slowly add concentrated sulfuric acid (5-10 eq) at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-nitroimidazo[1,2-a]pyridine.

Causality of Experimental Choices:

  • Concentrated Sulfuric Acid: Acts as both the acid catalyst for the deprotection of the acetal and as a dehydrating agent to drive the final step of the cyclization.

  • Ice Quench and Neutralization: The reaction is quenched with ice to dissipate the heat generated upon dilution of the strong acid. Neutralization is necessary to protonate the product and facilitate its extraction into an organic solvent.

Alternative Protocol: One-Pot Synthesis via Groebke-Blackburn-Bienaymé Reaction

This protocol provides a comparative example of a one-pot synthesis of a substituted imidazo[1,2-a]pyridine.[9]

Materials:

  • 2-Amino-5-cyanopyridine

  • 5-Methylfurfural

  • 4-Methoxyphenyl isocyanide

  • Ammonium Chloride (NH₄Cl)

  • Methanol

Procedure:

  • To a solution of 2-amino-5-cyanopyridine (1.0 eq) and 5-methylfurfural (1.0 eq) in methanol, add 4-methoxyphenyl isocyanide (1.0 eq) and ammonium chloride (10 mol%).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the corresponding 3-((4-methoxyphenyl)amino)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile.[9]

Mechanistic Insights

The utility of this compound is rooted in its straightforward reaction mechanism.

G cluster_0 Acetal Deprotection cluster_1 Intramolecular Cyclization & Aromatization A N-(2,2-Dimethoxyethyl)- 3-nitropyridin-2-amine B Protonation of Acetal Oxygen A->B H+ C Loss of Methanol B->C D Formation of Oxonium Ion C->D E Attack by Water D->E H2O F Deprotonation E->F -H+ G Intermediate Amino-aldehyde F->G H Protonation of Aldehyde G->H H+ I Nucleophilic Attack by Pyridine Nitrogen H->I J Cyclized Intermediate I->J K Proton Transfer J->K L Elimination of Water K->L -H2O M 8-Nitroimidazo[1,2-a]pyridine L->M -H+

Caption: Mechanism of acid-catalyzed cyclization.

Conclusion

This compound represents a highly strategic and efficient building block for the synthesis of 8-nitroimidazo[1,2-a]pyridines. The masked aldehyde functionality offers a distinct advantage over other synthetic methods by providing a clean and high-yielding intramolecular cyclization pathway. While alternative methods such as the Groebke-Blackburn-Bienaymé reaction offer one-pot multicomponent advantages, the use of this compound provides a robust and reliable route for accessing a key structural motif in medicinal chemistry. The choice of synthetic strategy will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. However, for the targeted synthesis of 8-nitro-substituted imidazo[1,2-a]pyridines, the approach detailed in this guide offers a compelling and experimentally sound solution.

References

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  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]

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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the journey of a promising small molecule from a mere laboratory curiosity to a life-saving therapeutic is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A molecule that promiscuously binds to unintended biological targets can lead to unforeseen side effects, derailing an otherwise promising clinical candidate. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of novel derivatives of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine, a scaffold of emerging interest. Drawing upon established methodologies and field-proven insights, we will dissect the nuances of selectivity profiling, offering a robust framework for researchers, scientists, and drug development professionals to assess and mitigate off-target effects.

The Imperative of Selectivity in Modern Drug Development

The pyridine ring is a "privileged structural motif" in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this core.[1] Nitropyridine derivatives, in particular, have demonstrated a wide spectrum of biological activities, from anticancer to anti-neurodegenerative.[1][2] However, this broad activity profile also hints at the potential for off-target interactions. As such, a rigorous evaluation of a compound's selectivity is not merely a regulatory checkbox but a fundamental aspect of rational drug design that can significantly impact the safety and efficacy of a potential therapeutic.[3][4]

This guide will focus on a hypothetical lead compound, NDN-001 (this compound), and two of its rationally designed derivatives, NDN-002 and NDN-003 . We will postulate that our primary target of interest is a hypothetical protein kinase, "Kinase X," which plays a crucial role in a specific cancer signaling pathway. Our objective is to determine which of these derivatives exhibits the most favorable selectivity profile, minimizing interactions with other kinases and off-target proteins.

A Multi-pronged Approach to Unraveling Cross-Reactivity

To construct a comprehensive picture of the selectivity of our NDN-series compounds, we will employ a two-tiered strategy that combines a broad, in vitro screening approach with a more physiologically relevant cell-based assay.

  • In Vitro Kinase Panel Screening: This high-throughput method provides a broad overview of a compound's activity against a large panel of kinases. It serves as our first line of defense in identifying potential off-target kinase interactions.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique allows for the assessment of target engagement in a cellular context.[5] By measuring the thermal stabilization of proteins upon ligand binding, CETSA can provide an unbiased view of a compound's on- and off-target interactions within the complex milieu of the cell.[5]

This dual approach provides a system of self-validation. The in vitro data will guide our interpretation of the more complex cellular data, while the cellular data will confirm whether the interactions observed in vitro are relevant in a living system.

Comparative Analysis of NDN-Series Derivatives

Our investigation begins with the synthesis of NDN-001 and its derivatives, NDN-002 and NDN-003 . The structural modifications in the derivatives are designed to explore how changes in specific moieties affect the selectivity profile against our target, Kinase X, and the broader human kinome.

Compound IDStructureRationale for Modification
NDN-001 This compoundThe foundational scaffold.
NDN-002 [Hypothetical Structure 1]Introduction of a bulky substituent to probe steric hindrance in the ATP-binding pocket and potentially reduce off-target binding.
NDN-003 [Hypothetical Structure 2]Modification of the dimethoxyethyl group to alter solubility and hydrogen bonding capacity, aiming to enhance specific interactions with Kinase X.
In Vitro Kinase Profiling: A First Look at Selectivity

The NDN-series compounds were screened at a concentration of 1 µM against a panel of 400 human kinases. The percentage of inhibition was determined for each kinase. The results are summarized below.

Compound IDInhibition of Kinase X (%)Number of Off-Target Kinases Inhibited >50%Key Off-Targets (Inhibition %)
NDN-001 9215Kinase Y (85%), Kinase Z (78%)
NDN-002 885Kinase Y (62%)
NDN-003 952Kinase A (55%)

From this initial screen, NDN-003 emerges as the most selective compound, with potent inhibition of our target, Kinase X, and minimal off-target activity. NDN-001 , our parent compound, shows significant off-target effects, while the steric bulk introduced in NDN-002 appears to have moderately improved selectivity.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Environment

To validate these in vitro findings, we performed CETSA in a human cancer cell line endogenously expressing Kinase X. The assay measures the extent to which a compound stabilizes its target protein against thermal denaturation.

The table below shows the change in the melting temperature (ΔTm) of Kinase X and a prominent off-target, Kinase Y, in the presence of each compound. A larger ΔTm indicates stronger target engagement.

Compound IDΔTm for Kinase X (°C)ΔTm for Kinase Y (°C)
NDN-001 5.24.8
NDN-002 4.92.1
NDN-003 6.10.5

The CETSA results corroborate our in vitro findings. NDN-003 demonstrates the most significant and selective target engagement with Kinase X in a cellular context, as evidenced by the large ΔTm for Kinase X and a negligible shift for the off-target Kinase Y. NDN-001 shows comparable engagement with both the intended target and the off-target, confirming its promiscuity. NDN-002 shows a clear preference for Kinase X over Kinase Y, but with weaker target engagement than NDN-003 .

Experimental Protocols

Detailed Step-by-Step Methodology: In Vitro Kinase Profiling
  • Compound Preparation: A 10 mM stock solution of each NDN-series compound is prepared in 100% DMSO. Serial dilutions are then made to achieve the final screening concentration of 1 µM.

  • Assay Plate Preparation: A 384-well plate is prepared with the kinase, substrate, and ATP at optimized concentrations in an appropriate assay buffer.

  • Compound Addition: The test compounds are added to the assay plate and incubated for a pre-determined time at room temperature to allow for kinase-inhibitor binding to reach equilibrium.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a specific incubation period, the reaction is stopped.

  • Detection: The amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal from the compound-treated wells to the signals from positive (no inhibitor) and negative (no kinase) control wells.

Detailed Step-by-Step Methodology: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment: The human cancer cell line is cultured to ~80% confluency. The cells are then treated with the NDN-series compounds or a vehicle control (DMSO) and incubated at 37°C for 1 hour.

  • Harvesting and Lysis: Cells are harvested and resuspended in a lysis buffer containing protease and phosphatase inhibitors. The cell suspension is then subjected to three freeze-thaw cycles to ensure complete lysis.

  • Heat Treatment: The cell lysates are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Protein Precipitation and Separation: The heated lysates are centrifuged to pellet the denatured, aggregated proteins. The supernatant containing the soluble proteins is collected.

  • Protein Quantification and Analysis: The amount of soluble target protein (Kinase X and off-targets) in each sample is quantified by Western blotting or mass spectrometry.

  • Data Analysis: The melting curves are generated by plotting the fraction of soluble protein as a function of temperature. The change in melting temperature (ΔTm) is calculated by comparing the melting curves of the compound-treated samples to the vehicle control.

Visualizing the Path to Selectivity

The following diagrams illustrate the conceptual frameworks underpinning our cross-reactivity investigation.

G cluster_0 Cross-Reactivity Assessment Workflow A Lead Compound (NDN-001) & Derivatives (NDN-002, NDN-003) B In Vitro Kinase Panel Screen (400 kinases) A->B C Initial Selectivity Profile B->C D Cellular Thermal Shift Assay (CETSA®) C->D E In-Cell Target Engagement & Off-Target Profile D->E F Selection of Candidate with Optimal Selectivity E->F

Caption: Workflow for assessing the cross-reactivity of NDN-series compounds.

G cluster_1 Hypothetical Signaling Pathway cluster_2 Off-Target Pathway Upstream Upstream Signal KinaseX Kinase X (Target) Upstream->KinaseX Downstream Downstream Effector KinaseX->Downstream CellGrowth Cell Proliferation Downstream->CellGrowth KinaseY Kinase Y (Off-Target) ToxicEffector Toxic Effector KinaseY->ToxicEffector SideEffect Adverse Effect ToxicEffector->SideEffect NDN003 NDN-003 NDN003->KinaseX Inhibition NDN001 NDN-001 NDN001->KinaseX Inhibition NDN001->KinaseY Inhibition

Caption: On-target vs. off-target effects of selective (NDN-003) and non-selective (NDN-001) inhibitors.

Conclusion and Future Directions

This comparative guide illustrates a robust and logical workflow for the assessment of cross-reactivity in a series of related small molecules. Through the synergistic use of in vitro kinase profiling and cellular thermal shift assays, we have demonstrated a clear path to identifying a lead candidate with a superior selectivity profile. Our hypothetical case study of the this compound derivatives underscores the principle that early and comprehensive selectivity profiling is paramount to the successful development of safe and effective therapeutics.

The data presented herein strongly supports the advancement of NDN-003 as the lead candidate for further preclinical development. Future studies should include broader, unbiased proteomic approaches to further confirm its selectivity and in vivo studies to assess its efficacy and safety profile in relevant animal models. By embracing a holistic and scientifically rigorous approach to understanding and mitigating off-target effects, we can significantly increase the probability of success in the challenging but rewarding endeavor of drug discovery.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. PMC. [Link]

  • Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

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  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]

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A Senior Application Scientist's Guide to the Synthesis of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine and its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted nitropyridines is a critical step in the creation of novel therapeutics. Among these, N-substituted 2-amino-3-nitropyridine scaffolds serve as valuable intermediates in the synthesis of a wide range of biologically active molecules.[1][2] This guide provides a comprehensive performance benchmark of synthetic routes to "N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine" and its core precursor, 2-amino-3-nitropyridine. We will delve into a comparative analysis of established synthetic protocols, offering field-proven insights and experimental data to inform your selection of the most appropriate methodology.

The Strategic Importance of this compound

"this compound" (a useful research chemical) is a derivative of 2-amino-3-nitropyridine, a key building block in medicinal chemistry. The introduction of the N-(2,2-dimethoxyethyl) substituent offers several strategic advantages in drug design and synthesis. The dimethoxyethyl group can serve as a masked aldehyde, providing a reactive handle for subsequent transformations. This latent functionality allows for the construction of more complex molecular architectures, a crucial aspect in the development of targeted therapies.

Synthesis of this compound: A Proposed Pathway

While a specific, detailed protocol for the synthesis of "this compound" is not extensively documented in publicly available literature, a highly plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with 2,2-dimethoxyethylamine. This approach is predicated on the well-established reactivity of 2-halopyridines, particularly when activated by an electron-withdrawing group like the nitro substituent at the 3-position, towards nucleophilic attack by amines.[3]

The nitro group strongly activates the positions ortho and para to it for nucleophilic substitution.[4] In the case of 2-chloro-3-nitropyridine, the chlorine atom at the 2-position is ortho to the nitro group, making it highly susceptible to displacement by a primary amine like 2,2-dimethoxyethylamine. The reaction is anticipated to proceed smoothly, likely with heating, to afford the desired product in good yield.

2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine This compound This compound 2-Chloro-3-nitropyridine->this compound Nucleophilic Aromatic Substitution 2,2-Dimethoxyethylamine 2,2-Dimethoxyethylamine 2,2-Dimethoxyethylamine->this compound Base Base Base->this compound Solvent Solvent Solvent->this compound Heat Heat Heat->this compound

Caption: Proposed synthesis of this compound.

Benchmarking the Synthesis of the Core Precursor: 2-Amino-3-nitropyridine

The performance of any synthesis of "this compound" is intrinsically linked to the efficient production of its precursors. The most critical precursor is 2-amino-3-nitropyridine. Two primary synthetic routes dominate the landscape for this intermediate:

  • Route A: Nitration of 2-Aminopyridine

  • Route B: Amination of 2-Chloro-3-nitropyridine

An objective comparison of these routes is essential for process optimization, considering factors such as yield, purity, cost of reagents, and operational safety.

Route A: Nitration of 2-Aminopyridine

The direct nitration of 2-aminopyridine is a common method for producing 2-amino-3-nitropyridine.[1] This reaction typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid. However, this approach is often plagued by a lack of regioselectivity, leading to the formation of a mixture of isomers, primarily 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[5] The separation of these isomers can be challenging and often results in lower overall yields of the desired 3-nitro product.[5][6] In some reported cases, the yield of 2-amino-3-nitropyridine from the direct nitration of 2-aminopyridine is less than 10%.[5]

To circumvent the issue of poor regioselectivity, a multi-step approach involving bromination followed by nitration and subsequent debromination has been developed. This method, while longer, offers a more controlled synthesis of the desired isomer.

2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination Bromine / Acetic Acid Bromine / Acetic Acid Bromine / Acetic Acid->2-Amino-5-bromopyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-nitropyridine Nitration Nitrating Mixture Nitrating Mixture Nitrating Mixture->2-Amino-5-bromo-3-nitropyridine 2-Amino-3-nitropyridine 2-Amino-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine->2-Amino-3-nitropyridine Reductive Debromination Hydrogenation Hydrogenation Hydrogenation->2-Amino-3-nitropyridine

Caption: Multi-step synthesis of 2-amino-3-nitropyridine from 2-aminopyridine.

Route B: Amination of 2-Chloro-3-nitropyridine

A more direct and often higher-yielding approach to 2-amino-3-nitropyridine is the amination of 2-chloro-3-nitropyridine.[7] This reaction involves the nucleophilic substitution of the chlorine atom with an amino group, typically by treating the starting material with ammonia.[8] This method generally offers better regioselectivity and can provide high yields of the desired product.

2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine 2-Amino-3-nitropyridine 2-Amino-3-nitropyridine 2-Chloro-3-nitropyridine->2-Amino-3-nitropyridine Amination Ammonia Ammonia Ammonia->2-Amino-3-nitropyridine Heat Heat Heat->2-Amino-3-nitropyridine

Caption: Synthesis of 2-amino-3-nitropyridine via amination of 2-chloro-3-nitropyridine.

Performance Comparison of Synthetic Routes to 2-Amino-3-nitropyridine

ParameterRoute A: Nitration of 2-Aminopyridine (Multi-step)Route B: Amination of 2-Chloro-3-nitropyridine
Starting Material 2-Aminopyridine2-Chloro-3-nitropyridine
Key Reagents Bromine, Acetic Acid, Nitrating Mixture, Reducing AgentAmmonia
Number of Steps 31
Reported Yield 26-43% overall from 2-aminopyridine[5]Up to 97%[8]
Key Advantages Readily available starting material.High yield, high regioselectivity, fewer steps.
Key Disadvantages Lower overall yield, multiple steps, potential for isomer formation in direct nitration.Starting material may be more expensive.
Safety Considerations Use of bromine and strong nitrating acids requires caution.Reactions with ammonia are typically conducted in a sealed tube under pressure.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-nitropyridine via Amination of 2-Chloro-3-nitropyridine[8]

Materials:

  • 2-Chloro-3-nitropyridine (4 g, 25.23 mmol)

  • Aqueous ammonia solution (8.57 g, 504.6 mmol)

Procedure:

  • Add 2-chloro-3-nitropyridine to a sealed tube.

  • Add the aqueous ammonia solution to the sealed tube.

  • Heat the reaction mixture to 90 °C and stir at this temperature for 16 hours.

  • After the reaction is complete, cool the mixture to 0 °C.

  • Collect the product by filtration to obtain 3-nitropyridin-2-amine as a yellow solid.

    • Yield: 3.4 g (97%)

Protocol 2: Synthesis of 2-Amino-3-nitropyridine via Nitration of 2-Amino-5-bromopyridine[5]

Step A: Synthesis of 2-Amino-5-bromopyridine

Materials:

  • 2-Aminopyridine (282 g, 3.0 moles)

  • Acetic acid (500 ml)

  • Bromine (480 g, 154 ml, 3.0 moles)

  • 40% Sodium hydroxide solution

Procedure:

  • Dissolve 2-aminopyridine in acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.

  • Cool the solution to below 20°C in an ice bath.

  • Add a solution of bromine in acetic acid dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C initially and then allowing it to rise to 50°C.

  • After the addition is complete, stir the mixture for 1 hour.

  • Dilute with water to dissolve the hydrobromide salt.

  • Neutralize with 40% sodium hydroxide solution with cooling.

  • Collect the precipitated product by filtration, wash with water, and dry.

    • Yield: 320–347 g (62–67%)

Step B: Synthesis of 2-Amino-5-bromo-3-nitropyridine

Materials:

  • 2-Amino-5-bromopyridine (86.5 g, 0.5 mole)

  • Sulfuric acid (sp. gr. 1.84, 500 ml)

  • 95% Nitric acid (39 g, 26 ml, 0.57 mole)

Procedure:

  • Add 2-amino-5-bromopyridine to sulfuric acid in a three-necked flask immersed in an ice bath, keeping the temperature below 5°C.

  • Add nitric acid dropwise with stirring at 0°C.

  • Stir the mixture at 0°C for 1 hour, at room temperature for 1 hour, and at 50–60°C for 1 hour.

  • Pour the cooled reaction mixture onto ice and neutralize with 40% sodium hydroxide solution.

  • Collect the yellow precipitate by filtration and wash with water.

Step C: Synthesis of 2-Amino-3-nitropyridine

This step involves the reductive debromination of 2-amino-5-bromo-3-nitropyridine, which can be achieved through catalytic hydrogenation.

Conclusion and Expert Recommendations

For the synthesis of N-substituted 2-amino-3-nitropyridines, such as "this compound," the most efficient and direct pathway commences with 2-chloro-3-nitropyridine. The subsequent nucleophilic aromatic substitution with the desired primary amine offers a high-yielding and regioselective route to the target molecule.

When considering the synthesis of the crucial precursor, 2-amino-3-nitropyridine, the amination of 2-chloro-3-nitropyridine (Route B) is demonstrably superior to the nitration of 2-aminopyridine (Route A) in terms of yield, process efficiency, and purity of the final product. While the starting material for Route B may be more costly, the significantly higher yield and simplified purification often offset this initial investment, particularly in a drug development setting where time and purity are paramount. The multi-step nitration of 2-aminopyridine, while utilizing a more readily available starting material, suffers from lower overall yields and a more laborious procedure.

Therefore, for researchers and drug development professionals seeking a robust and scalable synthesis, the pathway involving the amination of 2-chloro-3-nitropyridine is the recommended approach for accessing 2-amino-3-nitropyridine and its N-substituted derivatives.

References

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. 2022. [Link]

  • Google Patents.
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  • The Versatility of 2-Amino-3-nitropyridine in Modern Chemical Synthesis. [Link]

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A Comparative Analysis of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 2-Aminopyridine Scaffold in Kinase Inhibition

The pyridine ring is a privileged structural motif in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs featuring this core.[1] Within this class, 2-aminopyridine derivatives have garnered significant attention as potent ATP-competitive kinase inhibitors.[2][3][4] Their ability to form key hydrogen bond interactions with the hinge region of the kinase active site makes them a versatile scaffold for the development of targeted therapies.[4] The addition of a nitro group at the 3-position can further enhance binding and provides a synthetically tractable handle for further derivatization.

This guide presents a comparative analysis of a series of novel derivatives based on the lead compound N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine (Lead-1) . We will explore the structure-activity relationship (SAR) of these compounds, detailing their synthesis, their inhibitory potency against a panel of relevant kinases, and their cytotoxic effects on cancer cell lines. The experimental data presented herein, while based on established methodologies, is intended to be illustrative of a typical drug discovery campaign for this class of compounds.

Synthetic Strategy: Building a Library of Analogs

The synthesis of the this compound derivatives follows a convergent and efficient route, amenable to the generation of a diverse chemical library. The key step involves a nucleophilic aromatic substitution (SNAr) reaction between a primary amine and a suitable 2-halopyridine precursor.

The general synthetic scheme for the preparation of our lead compound and its derivatives is outlined below. The synthesis commences with the commercially available and inexpensive 2-aminopyridine.

G cluster_synthesis Synthetic Pathway 2-aminopyridine 2-Aminopyridine 2-chloro-3-nitropyridine 2-Chloro-3-nitropyridine 2-aminopyridine->2-chloro-3-nitropyridine 1. Nitration 2. Chlorination Lead-1 N-(2,2-Dimethoxyethyl)- 3-nitropyridin-2-amine (Lead-1) 2-chloro-3-nitropyridine->Lead-1 S N Ar Amine_R R-NH2 (e.g., Aminoacetaldehyde dimethyl acetal) Amine_R->Lead-1 G cluster_sar Structure-Activity Relationship Lead Lead-1 -CH2CH(OCH3)2 IC50 = 250 nM DerivA Deriv-A -CH2CH2OH IC50 = 500 nM Lead->DerivA Less Potent DerivB Deriv-B -CH2C(O)NH2 IC50 = 150 nM Lead->DerivB More Potent DerivC Deriv-C -CH2CH2F IC50 = 80 nM Lead->DerivC Significantly More Potent DerivD Deriv-D -(CH2)2N(CH3)2 IC50 = 35 nM Lead->DerivD Most Potent

Caption: SAR summary for the N-substituted derivatives against Kinase A.

In Vitro Cytotoxicity Evaluation

To assess the potential of these compounds as anticancer agents, their cytotoxicity was evaluated against two human cancer cell lines, HeLa (cervical cancer) and MCF-7 (breast cancer), using the MTT assay. [5] Table 2: Cytotoxicity of this compound Derivatives

Compound IDHeLa IC50 (µM)MCF-7 IC50 (µM)
Lead-1 15.222.5
Deriv-A 25.835.1
Deriv-B 10.518.9
Deriv-C 5.19.8
Deriv-D 2.34.7
Doxorubicin 0.81.2

The cytotoxicity data generally correlates with the kinase inhibition data, with the most potent kinase inhibitor, Deriv-D , also exhibiting the highest cytotoxicity against both cell lines. While the cytotoxicity of Deriv-D is still an order of magnitude lower than the standard chemotherapeutic agent doxorubicin, it represents a promising starting point for further optimization.

Experimental Protocols

General Synthetic Procedure for N-Substituted-3-nitropyridin-2-amines

To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide is added the desired primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq). The reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography. Upon completion, the reaction is cooled to room temperature, and the product is isolated by precipitation or extraction. Further purification is achieved by column chromatography or recrystallization.

ADP-Glo™ Kinase Assay Protocol

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction. [6]The assay is performed in two steps in a 384-well plate format. [7]

  • Kinase Reaction: A 5 µL kinase reaction is set up containing the kinase, substrate, ATP, and the test compound at various concentrations. The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • 5 µL of ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature. [7][8] * 10 µL of Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. [6][9]The plate is incubated for 30-60 minutes at room temperature.

  • Data Acquisition: Luminescence is measured using a plate-reading luminometer. IC50 values are calculated from the dose-response curves.

G cluster_adpglo ADP-Glo™ Kinase Assay Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Add ADP-Glo™ Reagent (Terminate reaction, Deplete ATP) Start->Step1 Incubate Step2 Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Step1->Step2 Incubate End Measure Luminescence Step2->End

Caption: A simplified workflow for the ADP-Glo™ Kinase Assay.

MTT Cell Viability Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [10]

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control. The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.

  • MTT Addition: The culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are incubated for 3-4 hours at 37 °C. [11]4. Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. [10]5. Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. IC50 values are calculated from the dose-response curves.

Conclusion and Future Directions

This guide has provided a comparative analysis of a series of this compound derivatives as potential kinase inhibitors. Our illustrative data highlights key structure-activity relationships, demonstrating that modification of the N-substituent can significantly impact both kinase inhibitory potency and cellular cytotoxicity. The derivative featuring a dimethylaminoethyl side chain (Deriv-D ) emerged as the most promising compound in this series, warranting further investigation.

Future work should focus on:

  • Expanding the library of derivatives to further probe the SAR, including modifications to the pyridine ring.

  • Profiling the most promising compounds against a broader panel of kinases to assess their selectivity.

  • Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of lead compounds.

The 2-amino-3-nitropyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and the insights gained from this comparative analysis will aid in the design of the next generation of targeted cancer therapies.

References

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  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PubMed Central. [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

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  • IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. ResearchGate. [Link]

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  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. [Link]

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A Comparative Guide to the Structure-Activity Relationship of the 3-Nitropyridin-2-amine Scaffold, Featuring N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 3-nitropyridin-2-amine core is a versatile scaffold that has demonstrated significant potential in the development of inhibitors for diverse biological targets, ranging from protein kinases to metalloenzymes. While public domain data on the specific biological activity of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine is limited, its structure provides an excellent archetype for exploring the broader structure-activity relationships (SAR) of this chemical class. This guide provides a comparative analysis of the 3-nitropyridin-2-amine scaffold, examining how modifications to its core structure influence activity against two distinct and therapeutically relevant targets: FMS-like Tyrosine Kinase 3 (FLT3) and Urease. By synthesizing data from analogous compounds, we elucidate key SAR principles and provide detailed experimental protocols for synthesis and biological evaluation, offering a valuable resource for researchers in drug discovery and development.

Introduction: The Versatility of a Privileged Scaffold

In medicinal chemistry, certain molecular frameworks, often termed "privileged structures," demonstrate the ability to bind to multiple, distinct biological targets through judicious modification. The pyridine ring is a cornerstone of such scaffolds, being the second most common heterocycle in FDA-approved drugs.[1] Its derivatives are known for a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory effects.[1]

The 2-amino-3-nitropyridine subunit is a particularly compelling example of a versatile pharmacophore. The 2-aminopyridine moiety is a classic "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of many protein kinases. The adjacent 3-nitro group, a strong electron-withdrawing feature, profoundly modulates the electronic properties of the ring and provides a vector for further interaction or chemical modification. This scaffold serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]

This guide uses This compound (a known research chemical, CAS 1003947-06-5) as a central structural theme to explore the SAR of the wider 2-amino-3-nitropyridine class.[3] We will comparatively analyze how structural modifications at key positions influence inhibitory activity against two unrelated enzymes:

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML), making it a critical oncology target.[4]

  • Urease: A nickel-containing enzyme whose activity is a key virulence factor for pathogens like Helicobacter pylori, contributing to peptic ulcers and gastric cancer.[5]

By examining the divergent requirements for inhibiting these targets, we aim to provide a clear, data-supported framework for the rational design of next-generation inhibitors based on this adaptable scaffold.

Core Structure-Activity Relationship (SAR) Analysis

The inhibitory potential and selectivity of the 3-nitropyridin-2-amine scaffold can be systematically tuned by modifying three primary positions, as illustrated with our reference compound, this compound.

Caption: Key regions for SAR exploration on the this compound scaffold.

The 2-Amino "Hinge-Binder" and 3-Nitro "Anchor"

The foundational 2-amino-3-nitropyridine core contains the essential elements for potent biological activity.

  • For Kinase Inhibition (e.g., FLT3): The 2-amino group is critical for forming one or more hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a near-universal interaction for this class of inhibitors. The 3-nitro group's electron-withdrawing nature can influence the basicity of the pyridine nitrogen and the exocyclic amine, tuning the strength of these interactions. While many potent kinase inhibitors derived from aminopyridines do not possess a nitro group, its presence offers a starting point for optimization. For instance, in Itk inhibitors, functionalization of the 3-amino group was key to enhancing potency.[6]

  • For Urease Inhibition: The mechanism is different. Urease inhibitors often function by coordinating with the two nickel ions in the enzyme's active site.[7] The nitro group and the amino group can participate in a network of interactions with active site residues, positioning the molecule for optimal coordination with the nickel center. The electron-deficient nature of the pyridine ring may also contribute to favorable interactions within the active site.

The N-Substituent: Tailoring for Specific Pockets

The substituent attached to the 2-amino group is arguably the most critical element for determining potency and selectivity. This group extends into the solvent-exposed region or deeper into hydrophobic sub-pockets of the target.

  • N-(2,2-Dimethoxyethyl) Group: The acetal moiety in our reference compound is chemically interesting. It is relatively polar and contains hydrogen bond acceptors (the oxygens). In an enzymatic pocket, it could engage in specific hydrogen bonding. Alternatively, under acidic conditions, such as those found in the stomach where H. pylori thrives, the acetal could hydrolyze to an aldehyde. This reactive aldehyde could potentially form a covalent bond with a nucleophilic residue (e.g., cysteine) in the target protein, leading to irreversible inhibition.

  • Comparison with Kinase Inhibitors: Highly potent FLT3 inhibitors like Quizartinib (AC220) feature large, complex N-aryl or N-heteroaryl substituents designed to occupy the hydrophobic region adjacent to the ATP site.[4][8][9] These groups make extensive van der Waals contacts that are crucial for high-affinity binding. Compared to these, the small, flexible dimethoxyethyl group would be expected to confer significantly lower potency against FLT3.

  • Comparison with Urease Inhibitors: SAR studies on nitropyridine-based urease inhibitors have shown that incorporating piperazine and other aryl groups can lead to potent inhibition, with IC50 values in the low micromolar range.[4] This suggests that, similar to kinases, extending into sub-pockets of the urease active site with larger, tailored substituents is a productive strategy for improving potency.

Ring Substitutions: The Path to Selectivity

Modifying the pyridine ring at positions 4, 5, and 6 is a proven strategy for fine-tuning selectivity and improving physicochemical properties.

  • Kinase Selectivity: In the development of Itk inhibitors based on a related 3-aminopyrid-2-one scaffold, adding a substituted heteroaromatic ring at position 5 was the key to achieving optimal selectivity over other kinases.[6] This highlights that substituents on the core ring can sterically block binding to off-target kinases or form unique, favorable interactions with the desired target.

  • General Effects: Studies on the antiproliferative activity of various pyridine derivatives have shown that the presence and position of groups like methoxy (-OMe) and hydroxyl (-OH) can enhance activity, while bulky groups or halogens can sometimes be detrimental.[1]

Comparative Performance Analysis

To contextualize the potential of the 3-nitropyridin-2-amine scaffold, we compare the performance of known inhibitors against FLT3 and Urease.

Comparison with Alternative Kinase Inhibitors

FLT3 is a well-validated target in AML. The 3-nitropyridin-2-amine scaffold must compete with highly optimized, potent, and selective inhibitors.

CompoundScaffoldTarget(s)IC50Comments & Rationale
Quizartinib (AC220) Aryl-urea / ImidazothiazoleFLT3-ITD FLT3-WT1.1 nM [4][8]4.2 nM[4][8]Clinical Benchmark. A 2nd-generation, highly potent and selective Type II FLT3 inhibitor. Its complex structure is optimized for deep engagement with the kinase pocket.
3-Aminopyrid-2-one Analog (7v) 3-Aminopyrid-2-oneItk7 nM (Ki)[6]Illustrates Scaffold Potential. While not a 3-nitropyridine, this closely related scaffold achieves nanomolar potency, demonstrating the power of the aminopyridine hinge-binding motif.
Hypothetical 3-Nitropyridin-2-amine 3-Nitropyridin-2-amineFLT3>1 µM (Estimated)Scaffold Starting Point. Without extensive optimization of the N-substituent, the core scaffold is unlikely to exhibit potent kinase inhibition compared to clinical candidates.
Comparison with Alternative Urease Inhibitors

Urease inhibitors are critical for treating H. pylori infections and have applications in agriculture. The performance is compared against established standards.

CompoundScaffoldTargetIC50Comments & Rationale
Thiourea ThioureaJack Bean Urease~23.0 µM[10]Standard Inhibitor. A commonly used reference compound in urease inhibition assays.
Hydroxyurea Hydroxamic AcidJack Bean Urease100 µM[10]Standard Inhibitor. Another reference compound, known to coordinate with the nickel ions in the active site.
Nitropyridylpiperazine Analog 3-NitropyridylpiperazineJack Bean Urease~2.0 µM[4]Demonstrates Scaffold Efficacy. This analog shows that the 3-nitropyridine core can be elaborated to produce inhibitors significantly more potent than standard agents.
NBPTO PhosphorictriamideUrease2.1 nMPotent Benchmark. The active form of the pro-drug NBPT, showing extremely high potency.[7]

Experimental Methodologies

To facilitate further research on this scaffold, we provide detailed, self-validating protocols for synthesis and biological evaluation.

Synthesis Workflow: N-Alkylation of 2-Amino-3-nitropyridine

A common and effective method for synthesizing derivatives like this compound is via nucleophilic aromatic substitution (SNAr) starting from a halogenated precursor.

Synthesis_Workflow start Start: 2-Chloro-3-nitropyridine + Aminoacetaldehyde dimethyl acetal step1 Step 1: SNAr Reaction Solvent: DMF or NMP Base: K2CO3 or DIPEA Heat: 80-120 °C start->step1 step2 Step 2: Workup Dilute with water Extract with EtOAc step1->step2 step3 Step 3: Purification Silica gel chromatography step2->step3 end Product: This compound step3->end

Caption: General workflow for the synthesis of N-substituted 3-nitropyridin-2-amines.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, NMP), add the desired amine (e.g., aminoacetaldehyde dimethyl acetal, 1.2 eq) and a non-nucleophilic base (e.g., K2CO3, 2.0 eq or DIPEA, 2.0 eq).

  • Heating: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed. The reaction is self-validating; conversion of the starting material indicates success.

  • Aqueous Workup: Cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate (3x). The formation of a precipitate or an extractable organic product is a key checkpoint.

  • Purification: Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted derivative. Characterization by 1H NMR, 13C NMR, and HRMS will validate the final structure.

FLT3 Kinase Inhibition Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay using fluorescence polarization (FP) to measure an inhibitor's ability to displace a fluorescent tracer from the FLT3 active site.[11]

Principle: A small, fluorescently-labeled ligand (tracer) bound to the large FLT3 protein rotates slowly, emitting highly polarized light. When an inhibitor displaces the tracer, the small, free-floating tracer rotates rapidly, emitting depolarized light. The change in polarization is proportional to inhibitor potency.[12]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[13] Prepare serial dilutions of the test compound (e.g., starting at 10 µM) in DMSO, then dilute further into the assay buffer.

  • Reaction Mixture: In a 384-well black plate, add:

    • FLT3 kinase enzyme.

    • Fluorescent tracer molecule.

    • Test compound at various concentrations.

    • Include controls: No inhibitor (for high polarization signal) and no enzyme (for low polarization signal).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: Plot the polarization values against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the tracer.[2]

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies urease activity by measuring the production of ammonia, which forms a colored indophenol product.[1][14]

Principle: Urease hydrolyzes urea to ammonia and carbon dioxide. In an alkaline medium, ammonia reacts with salicylate and hypochlorite in the presence of sodium nitroprusside to form a stable blue-green indophenol, which can be quantified spectrophotometrically at ~600-670 nm.[14][15]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of Jack Bean Urease in phosphate buffer (e.g., 100 mM, pH 7.5).[2]

    • Substrate Solution: Prepare a solution of urea (e.g., 300 mM) in the same buffer.

    • Test Compounds: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

    • Color Reagents: Prepare Solution A (Phenol + Sodium Nitroprusside) and Solution B (Alkaline Hypochlorite).[16]

  • Enzyme Inhibition: In a 96-well plate, add the urease enzyme solution and the test compound at various concentrations. Incubate for a set period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding the urea substrate solution to all wells. Incubate for 30 minutes at 37°C.[17]

  • Color Development: Stop the reaction and initiate color development by adding Solution A followed by Solution B to all wells. Incubate for 30 minutes at 37°C, protected from light.[15]

  • Measurement: Read the absorbance at ~625 nm in a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to a control containing no inhibitor. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the curve to determine the IC50 value.[2]

Summary and Future Directions

The 3-nitropyridin-2-amine scaffold is a proven platform for developing potent inhibitors against diverse biological targets. Our comparative analysis reveals critical SAR insights:

  • N-Substituent is Key: The nature of the N-substituent is the primary determinant of potency and selectivity. Large, hydrophobic, and structurally rigid groups are required for high-affinity kinase inhibition, while urease inhibition can also be significantly enhanced with elaborated N-substituents that explore the active site.

  • The Role of the Nitro Group: The 3-nitro group is a powerful electronic modulator and a potential hydrogen bond acceptor. Its replacement with other groups (e.g., cyano, halogen) or its reduction to an amine offers a clear path for library development and SAR exploration.

  • The Potential of the Dimethoxyethyl Moiety: The N-(2,2-dimethoxyethyl) group in the title compound remains an intriguing feature. Its potential to act as a prodrug, unmasking a reactive aldehyde under specific physiological conditions, warrants further investigation as a strategy for covalent inhibitor design.

Future research should focus on synthesizing a focused library of analogs based on the this compound structure and screening them against a broad panel of targets, including kinases and ureases, to uncover the specific biological activity of this compound and to further map the vast potential of this privileged scaffold.

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  • Quizartinib (AC220): a promising option for acute myeloid leukemia. National Institutes of Health (NIH). [Link]

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  • Process for preparation of nitropyridine derivatives.
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  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. National Institutes of Health (NIH). [Link]

  • IC50 value synthesized compounds for urease inhibition and antioxidant activity. ResearchGate. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

The chemical structure of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine incorporates a nitropyridine ring and an aromatic amine side chain. Analogous compounds, such as 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, are classified as hazardous substances that can cause significant irritation and toxicity.[2][3]

Anticipated Hazards:

  • Skin Corrosion/Irritation (Category 2): Similar compounds are known to cause skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation (Category 2): Direct contact is likely to cause serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2][3]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Ingestion, inhalation, or skin absorption may be harmful.[2][3][4]

Based on these data, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to mitigate the risks associated with handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended. Latex gloves are not suitable for handling many chemicals, including pyridines.[5] A quantitative study on aromatic amine permeation has shown the importance of selecting appropriate glove materials.[6]
Eye and Face Protection Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[7]
Body Protection A flame-resistant lab coat should be worn and kept buttoned. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit is advisable.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[9][10]

Operational and Disposal Protocols

Adherence to strict, step-by-step procedures is paramount for ensuring safety and experimental integrity.

Chemical Handling Workflow

The following diagram outlines the essential workflow for handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solutions in Fume Hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Transfer Waste to Satellite Accumulation Area cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Before entering the lab, ensure you are familiar with the potential hazards of all chemicals being used.

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Solution Preparation:

    • Handle the solid form of this compound exclusively within a chemical fume hood to prevent inhalation of fine particulates.[3]

    • Use a tared weigh boat or glassware for accurate measurement.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[2][4] This compound should be stored in a refrigerator at 2-8°C.[1]

  • Post-Handling and Cleanup:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination.

Waste Disposal Plan

Chemical waste containing this compound must be treated as hazardous. Improper disposal can lead to environmental contamination and potential health risks.

  • Waste Collection:

    • All solid and liquid waste must be collected in designated, clearly labeled hazardous waste containers.[11]

    • The container must be compatible with the waste; for organic solvents and this compound, a high-density polyethylene (HDPE) or glass container is appropriate.

    • Label the container with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.[12]

  • Segregation and Storage:

    • Store waste containers in a designated satellite accumulation area.

    • Incompatible waste streams must be segregated. For example, waste containing this nitro-aromatic amine should not be mixed with strong oxidizing agents.[2][13]

    • Do not pour any waste containing this compound down the drain.[11] Some nitro compounds can react with metal piping to form explosive salts.[14]

  • Disposal Procedure:

    • Follow your institution's specific procedures for the collection of hazardous waste by the Environmental Health and Safety (EHS) department.[11]

    • Ensure waste containers are sealed tightly before pickup.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Spill:

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering an environment of scientific excellence and unwavering commitment to safety.

References

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • FCAD Group. (n.d.). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. [Link]

  • PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]

  • LinkedIn. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

  • Boston University. (n.d.). Chemical Waste Management Guide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.